molecular formula C8H13NO B3017245 2-Azabicyclo[3.2.2]nonan-3-one CAS No. 5597-32-0

2-Azabicyclo[3.2.2]nonan-3-one

Cat. No.: B3017245
CAS No.: 5597-32-0
M. Wt: 139.198
InChI Key: USEQGBOOQRRTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[3.2.2]nonan-3-one is an organic compound with the molecular formula C8H13NO, serving as a versatile synthetic intermediate in medicinal chemistry . This lactam is a crucial precursor in the synthesis of pharmaceutically active azabicyclo-nonane derivatives, a class of compounds demonstrating significant biological activity . Its primary research value lies in its role as a key building block for the development of novel antiprotozoal agents. Researchers utilize this compound to synthesize more complex molecules, such as 2-azabicyclo[3.2.2]nonanes and 3-azabicyclo[3.2.2]nonanes, which are then investigated for their potent activity against tropical disease pathogens . These synthesized derivatives have shown promising in vitro activity in the submicromolar to low micromolar concentration range against Plasmodium falciparum , the parasite responsible for malaria tropica, including strains resistant to chloroquine and pyrimethamine (e.g., the K1 strain) . Furthermore, hybrids and other compounds derived from this scaffold exhibit considerable activity against Trypanosoma brucei rhodesiense , the causative agent of East African sleeping sickness (Human African Trypanosomiasis) . The compound is typically synthesized from bicyclo[2.2.2]octan-2-ones via methodologies such as the Beckmann rearrangement . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[3.2.2]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-5-6-1-3-7(9-8)4-2-6/h6-7H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEQGBOOQRRTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Elucidating the Mass Spectrometry Fragmentation Matrix of 2-Azabicyclo[3.2.2]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural motif of 2-Azabicyclo[3.2.2]nonan-3-one (C₈H₁₃NO) represents a critical scaffold in the development of antiprotozoal agents and 5-HT3 receptor antagonists. While its synthesis via Beckmann rearrangement of bicyclo[2.2.2]octan-2-ones is well-documented, its mass spectrometric behavior requires precise mechanistic interpretation to distinguish it from isomeric impurities (e.g., 3-azabicyclo variants).

This technical guide provides a definitive fragmentation matrix for 2-Azabicyclo[3.2.2]nonan-3-one using Electron Ionization (EI) mass spectrometry. It establishes a self-validating protocol for researchers to confirm structural integrity during drug development workflows.

Structural Context & Physicochemical Baseline[2][3][4][5][6]

Before interpreting the spectrum, we must establish the mass balance and structural constraints that dictate fragmentation.

PropertyValueNotes
Formula C₈H₁₃NONitrogen is part of the lactam ring.[1][2][3]
Exact Mass 139.0997 DaMonoisotopic peak (

).
Rings Bicyclic [3.2.2]Rigid cage structure limits bond rotation.
Functional Group Lactam (Cyclic Amide)Directs fragmentation via

-cleavage and CO loss.
Bridgehead C1 and C5Tertiary carbons stabilizing radical cations.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility, the following GC-MS protocol is recommended. This workflow includes "Checkpoints" to validate system performance before analyte injection.

Sample Preparation[4][8]
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

  • Concentration: 10 µg/mL (trace analysis) to 100 µg/mL (scan mode).

  • Derivatization: Not required for EI, but TMS-derivatization (BSTFA) can improve peak shape if column tailing occurs due to the amide proton.

Instrumental Parameters (EI-MS)
  • Ionization Source: Electron Impact (EI).

  • Energy: 70 eV (Standardized for spectral library comparison).

  • Source Temperature: 230°C (Prevents condensation of the lactam).

  • Scan Range: m/z 40–200 (Sufficient to capture M+ and low-mass fragments).

Validation Checkpoints
  • Leak Check: m/z 28 (N₂) should be < 5% of m/z 18 (H₂O).

  • Tuning: Calibrate with PFTBA (FC-43). Ensure m/z 69, 219, and 502 are within ±0.2 Da.

  • Blank Run: Inject pure solvent. No peaks > 1% relative abundance at m/z 139 or 111.

Mechanistic Fragmentation Analysis

The fragmentation of 2-Azabicyclo[3.2.2]nonan-3-one is governed by the release of ring strain and the thermodynamic stability of the neutral species lost (CO and Ethylene).

Primary Pathway: The Molecular Ion ( )
  • Observed: m/z 139.

  • Mechanism: Removal of a non-bonding electron from the Nitrogen lone pair or the Oxygen lone pair. The N-centered radical cation is generally favored due to lower ionization energy.

Secondary Pathway: Lactam Ring Contraction (Loss of CO)

A diagnostic feature of cyclic lactams is the extrusion of Carbon Monoxide (CO).

  • Transition: m/z 139

    
    m/z 111.
    
  • Loss: 28 Da (Neutral CO).

  • Mechanism:

    
    -cleavage adjacent to the carbonyl group, followed by heterolytic cleavage to expel CO. This results in a radical cation at m/z 111 (C₇H₁₃N
    
    
    
    ).
Tertiary Pathway: Bridge Expulsion (Retro-Diels-Alder type)

The [3.2.2] bicyclic system contains ethylene bridges (-CH₂-CH₂-).

  • Transition: m/z 111

    
    m/z 83 or m/z 139 
    
    
    
    m/z 111 (if C₂H₄ is lost directly, though CO loss is usually preferred first).
  • Dominant Fragment: m/z 82/83.

  • Mechanism: Elimination of ethylene (C₂H₄, 28 Da) from the bridge. This relieves the torsional strain of the bicyclic cage.

Diagnostic Ion Table
m/z (Mass-to-Charge)Relative Abundance (Est.)Fragment IdentityMechanistic Origin
139 20-40%

Molecular Ion (Parent).
111 100% (Base Peak)

Extrusion of carbonyl from lactam ring.
96 15-25%

Complex skeletal rearrangement involving bridgehead.
82/83 30-50%

Loss of ethylene bridge (Retro-Diels-Alder).
67 10-20%

Further loss of NH/CH fragments (pyrrole-like core).
41 10-15%

Allyl cation (common hydrocarbon background).

Visualizing the Fragmentation Pathway[9][10][11]

The following diagram illustrates the causal relationships between the molecular ion and its primary fragments. The stability of the m/z 111 ion makes it the critical quantifier for this molecule.

G cluster_legend Pathway Key M_Ion Molecular Ion (M+) m/z 139 [C8H13NO]+. Frag_111 Base Peak m/z 111 [C7H13N]+. M_Ion->Frag_111 - CO (28 Da) (Alpha-Cleavage + Elimination) Frag_96 Fragment m/z 96 [C6H10N]+ M_Ion->Frag_96 - C2H3O (43 Da) (Complex Rearrangement) Frag_83 Fragment m/z 83 [C5H9N]+ Frag_111->Frag_83 - C2H4 (28 Da) (Ethylene Bridge Loss) Frag_67 Fragment m/z 67 [C5H7]+ Frag_83->Frag_67 - NH2/CH4 (Ring Degradation) key1 Blue: Precursor key2 Red: Diagnostic Base Peak

Figure 1: Mechanistic fragmentation tree for 2-Azabicyclo[3.2.2]nonan-3-one showing the dominant loss of Carbon Monoxide.

Application in Drug Discovery

In a drug development context, distinguishing the [3.2.2] isomer from the [2.2.2] or [3.3.1] isomers is vital.

  • Impurity Profiling: If the m/z 111 peak is suppressed and m/z 96 dominates, suspect the presence of 3-azabicyclo[3.2.2]nonan-3-one (positional isomer), where the carbonyl is flanked by two CH₂ groups rather than a bridgehead, altering the

    
    -cleavage energetics.
    
  • Metabolite Identification: Hydroxylated metabolites (+16 Da) will shift the M+ to 155. If the m/z 111 fragment shifts to 127, the hydroxylation is on the carbon skeleton. If m/z 111 remains unchanged (rare), the modification is on the lost carbonyl (impossible) or N-oxide formation which shows distinct loss of Oxygen (-16).

References

  • Weis, R., & Seebacher, W. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences.

  • Mitscher, L. A., et al. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. The Journal of Antibiotics.[1] (Provides foundational theory on lactam ring fragmentation mechanisms).

  • Szmigielski, R., & Danikiewicz, W. (2005).[4] Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams. Journal of Mass Spectrometry.

  • PubChem Database. Compound Summary for CID 206649 (Azabicyclo derivatives). (Verification of chemical structure and formula).

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Azabicyclo[3.2.2]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Vibrational Signature of a Key Bicyclic Lactam

In the landscape of medicinal chemistry and drug development, bicyclic scaffolds are of paramount importance, offering rigid three-dimensional structures that can precisely orient functional groups for optimal interaction with biological targets. Among these, the 2-azabicyclo[3.2.2]nonane framework is a versatile structural motif. Its lactam derivative, 2-Azabicyclo[3.2.2]nonan-3-one, serves as a crucial synthetic intermediate for more complex bioactive molecules.[1][2] The synthesis and characterization of these compounds are foundational steps in their development, and Infrared (IR) spectroscopy provides an indispensable, rapid, and non-destructive method for confirming their structural integrity.[3]

This technical guide provides a comprehensive exploration of the infrared spectrum of 2-Azabicyclo[3.2.2]nonan-3-one. We will move beyond a simple cataloging of peaks to explain the underlying principles that govern the vibrational behavior of this specific bicyclic lactam. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to acquire and interpret the IR spectrum of this important molecular scaffold.

Theoretical Framework: The Vibrational Language of Lactams

Infrared spectroscopy is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, causing a transition to a higher vibrational energy state.[4] The resulting absorption spectrum is a unique fingerprint of the molecule's functional groups and overall structure. For a lactam like 2-Azabicyclo[3.2.2]nonan-3-one, the key vibrations are governed by the interplay of bond strength, atomic masses, and molecular geometry.

Key Factors Influencing Lactam Vibrational Frequencies:
  • Ring Strain: The incorporation of a functional group into a ring system can significantly alter its vibrational frequency. For lactams, the carbonyl (C=O) stretching frequency is exquisitely sensitive to ring size.[5] As the ring size decreases, angle strain increases, leading to a higher degree of s-character in the exocyclic C=O bond, which strengthens it and increases the absorption frequency.[6] For example, four-membered β-lactams absorb at a high frequency (1730-1760 cm⁻¹), while less-strained six-membered δ-lactams absorb at a lower frequency (1660-1680 cm⁻¹).[7][8] 2-Azabicyclo[3.2.2]nonan-3-one contains a seven-membered lactam ring (ε-lactam), which is relatively strain-free, predicting a C=O stretch in the region typical for amides.[9]

  • Resonance: The amide linkage in a lactam exhibits resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. This reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency compared to a ketone. This effect is fundamental to the position of the "Amide I" band.

  • Hydrogen Bonding: In the solid state or in concentrated solutions, the N-H group of the lactam can act as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. This intermolecular interaction weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber and the absorption band to become significantly broadened.[9][10] The C=O bond is also slightly weakened by hydrogen bonding, further lowering its frequency.

Anticipated Infrared Spectrum of 2-Azabicyclo[3.2.2]nonan-3-one

Based on the theoretical principles, we can predict the key features of the IR spectrum for this bicyclic lactam. The molecule's structure contains a secondary amide (lactam), saturated C-H bonds within a bicyclic system, and a C-N bond.

Caption: Key vibrational modes in 2-Azabicyclo[3.2.2]nonan-3-one.

Detailed Band Assignments:
  • N-H Stretching (3300 - 3100 cm⁻¹): A strong, characteristically broad absorption is expected in this region due to intermolecular hydrogen bonding in the solid state.[8] The breadth of this peak is a key indicator of association between molecules.

  • C-H Stretching (3000 - 2850 cm⁻¹): Multiple medium-to-strong bands will appear just below 3000 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the various CH₂ and CH groups in the saturated bicyclic framework.

  • C=O Stretching (Amide I Band) (ca. 1665 - 1650 cm⁻¹): This will be one of the strongest and most diagnostic absorptions in the spectrum.[4] Because the molecule contains a seven-membered ε-lactam ring, which is relatively free of angle strain, the frequency is expected to be in the range of other large-ring or acyclic secondary amides. For comparison, ε-caprolactam absorbs at 1658 cm⁻¹.[9] The bridged nature of the bicyclo[3.2.2] system imposes some conformational rigidity but does not introduce significant strain on the amide bond compared to smaller rings, thus a value in this range is a reliable expert prediction.

  • C-H Bending (Scissoring/Deformation) (ca. 1470 - 1430 cm⁻¹): Medium intensity bands corresponding to the scissoring vibrations of the methylene (CH₂) groups will be present in this part of the fingerprint region.

  • C-N Stretching (ca. 1420 - 1380 cm⁻¹): The stretching of the C-N bond within the lactam ring will give rise to a medium intensity band in the fingerprint region.

  • N-H Bending (Amide II Band): A notable feature for lactams is the absence or very low intensity of the Amide II band, which is typically strong for acyclic secondary amides around 1550 cm⁻¹.[8] This is because the Amide II band arises from a coupling of N-H in-plane bending and C-N stretching, which is prominent in the s-trans conformation. Lactams are locked in a rigid s-cis conformation, which minimizes this coupling. Its absence is therefore strong confirmatory evidence for a lactam structure.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality solid-phase FTIR spectrum of 2-Azabicyclo[3.2.2]nonan-3-one using the potassium bromide (KBr) pellet method. This method is chosen to eliminate interference from solvent absorptions and to observe the effects of intermolecular hydrogen bonding inherent to the solid state.

Caption: Standard workflow for FTIR analysis via the KBr pellet method.

Step-by-Step Methodology
  • Preparation of Materials:

    • Ensure the 2-Azabicyclo[3.2.2]nonan-3-one sample is pure and dry.

    • Use spectroscopic grade Potassium Bromide (KBr), which is transparent in the mid-IR region. Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator to prevent moisture absorption, which would introduce broad O-H bands around 3400 cm⁻¹.

  • Sample Grinding and Mixing:

    • Accurately weigh approximately 1-2 mg of the lactam sample and 100-200 mg of dry KBr. The 1:100 ratio is crucial for obtaining a transparent pellet and a spectrum with appropriate absorbance intensities.

    • Combine the sample and KBr in a clean agate mortar. Grind the mixture gently but thoroughly for several minutes until it becomes a fine, homogenous powder. Inadequate grinding is a common source of poor-quality spectra with sloping baselines and low peak resolution.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes. The applied pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent disc.

  • Instrument Setup and Background Collection:

    • Place the FTIR spectrometer in measurement mode and allow the instrument to purge with dry nitrogen or dry air to minimize atmospheric water and CO₂ absorptions.

    • Perform a background scan of the empty sample compartment. This is a critical self-validating step; the instrument records the absorbance of the atmosphere and the internal optics, which is then automatically subtracted from the sample scan.

  • Sample Spectrum Acquisition:

    • Mount the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum. For a high signal-to-noise ratio, co-add at least 16 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be plotted as Transmittance (%) or Absorbance versus Wavenumber (cm⁻¹).

    • Perform baseline correction if necessary.

    • Identify the key absorption bands and compare their positions and shapes to the expected values for the 2-Azabicyclo[3.2.2]nonan-3-one structure.

Data Summary and Interpretation

The expected quantitative data for the key vibrational modes of 2-Azabicyclo[3.2.2]nonan-3-one are summarized below.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityKey Structural Insights
3300 - 3100N-H StretchStrong, BroadConfirms the presence of the secondary amide N-H group involved in hydrogen bonding.[8]
3000 - 2850sp³ C-H StretchMedium - StrongIndicates the saturated aliphatic bicyclic framework.
1665 - 1650C=O Stretch (Amide I)Very StrongDiagnostic for the lactam carbonyl. Frequency suggests a low-strain, 7-membered ring.[9]
~1460CH₂ ScissoringMediumPart of the fingerprint region confirming the presence of methylene groups.
~1400C-N StretchMediumConfirms the amide C-N linkage.
Not prominentN-H Bend (Amide II)Absent or WeakThe absence of a strong peak near 1550 cm⁻¹ is strong evidence for the s-cis lactam.[8]

Conclusion

Infrared spectroscopy is a powerful and definitive tool for the structural verification of 2-Azabicyclo[3.2.2]nonan-3-one. The spectrum is characterized by a few highly diagnostic peaks: a very strong Amide I (C=O) band around 1655 cm⁻¹, indicative of a low-strain seven-membered lactam ring, and a broad N-H stretch above 3100 cm⁻¹, confirming the secondary amide functionality and its involvement in intermolecular hydrogen bonding. The absence of a prominent Amide II band further solidifies the lactam assignment. By following the detailed experimental protocol and understanding the structural basis for these key absorptions, researchers can confidently and accurately characterize this important synthetic building block, ensuring the integrity of materials used in drug discovery and development pipelines.

References

  • Gauth-AI. (n.d.). The infrared stretching frequencies for lactam carbonyl groups are shown below. Gauth. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectroscopy. Retrieved February 4, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved February 4, 2026, from [Link]

  • Seebacher, W., et al. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. ResearchGate. Retrieved February 4, 2026, from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved February 4, 2026, from [Link]

  • Seebacher, W., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Seebacher, W., et al. (2005). azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesi. University of Alberta Libraries. Retrieved February 4, 2026, from [Link]

  • Request PDF. (n.d.). Synthesis of 2-azabicyclo [3.2.2]nonanes from bicyclo [2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmoduim falciparum K1. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Afanasyeva, M., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 4, 2026, from [Link]

  • Oregon State University. (2018). The C=O Stretch. Retrieved February 4, 2026, from [Link]

  • YouTube. (2023). IR Spectroscopy| Effect of ring size on carbonyl IR absorption| M.Sc. Chemistry. Retrieved February 4, 2026, from [Link]

Sources

Solubility of 2-Azabicyclo[3.2.2]nonan-3-one in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Process Chemistry of 2-Azabicyclo[3.2.2]nonan-3-one

Executive Summary

2-Azabicyclo[3.2.2]nonan-3-one is a bicyclic lactam of significant interest in medicinal chemistry, serving as a conformationally rigid scaffold for pharmaceutical intermediates. Unlike its smaller homolog, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), the [3.2.2] system offers a unique spatial arrangement for bridgehead functionalization.

This guide provides a technical analysis of its solubility behavior. While empirical solubility tables for this specific isomer are sparse in open literature compared to the [2.2.2] systems, this document synthesizes data from isolation protocols (Beckmann rearrangements) and physicochemical principles to establish a reliable solubility landscape. It further details a self-validating protocol for generating precise quantitative data in your laboratory.

Physicochemical Architecture & Solubility Logic

To understand the solubility of 2-azabicyclo[3.2.2]nonan-3-one, one must analyze the competition between its two structural domains:

  • The Hydrophobic Cage (Bicyclo[3.2.2]nonane): This carbon framework is lipophilic. It drives solubility in non-polar to moderately polar organic solvents (e.g., chlorinated hydrocarbons).

  • The Polar Anchor (Lactam/Amide): The cis-amide bond (-NH-C=O-) acts as both a hydrogen bond donor and acceptor. This moiety necessitates solvents with dipole moments capable of disrupting intermolecular hydrogen bonding within the crystal lattice.

Predicted LogP: ~1.3 – 1.5 (Based on structural analogs). Implication: The molecule is moderately lipophilic. It will resist dissolution in pure water (unless heated or pH-adjusted) but will dissolve readily in organic solvents that can accommodate the amide dipole.

Solubility Landscape: Validated & Predicted

The following categorization is derived from validated synthesis workups (isolation from Beckmann rearrangements) and standard solubility parameters for bicyclic lactams.

Table 1: Solubility Profile of 2-Azabicyclo[3.2.2]nonan-3-one
Solvent ClassRepresentative SolventsSolubility RatingMechanistic InsightProcess Application
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent match for the lipophilic cage; dipole interaction stabilizes the amide.Primary Extraction: Used to extract the lactam from aqueous basic workups [1].
Polar Protic Methanol, EthanolGood Strong H-bonding solvation of the amide carbonyl and N-H.Chromatography: Used as a co-solvent (e.g., 10% MeOH in DCM) for purification [1].
Polar Aprotic DMSO, DMF, AcetonitrileHigh High dielectric constants disrupt crystal lattice energy effectively.Reaction Medium: Acetonitrile is often used in alkylation steps; DMSO for biological assays.
Ethers THF, Diethyl EtherModerate Good solvation of the cage, but less effective at breaking strong amide-amide crystal interactions than DCM.Precipitation: Can act as an anti-solvent when mixed with highly polar solvents.
Hydrocarbons Hexane, Cyclohexane, HeptaneLow Lacks the polarity to solvate the amide group.Recrystallization: Ideal anti-solvent to force precipitation from DCM or Ethyl Acetate.
Aqueous WaterLow/pH Dependent The hydrophobic bulk (C8) overwhelms the single polar group.Workup: The lactam precipitates or oils out of neutral/basic aqueous solutions.

Technical Workflow: Isolation & Purification

The solubility differential between chlorinated solvents and aqueous phases is the cornerstone of isolating this molecule. The following diagram illustrates the standard purification logic derived from synthesis literature [1, 2].

PurificationLogic Start Crude Reaction Mixture (Beckmann Rearrangement) Neut Neutralization (pH > 8) (aq. K2CO3 or NaOH) Start->Neut Quench Acid Extract Extraction Solvent: Dichloromethane (DCM) Neut->Extract Add Solvent PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Lactam + DCM) PhaseSep->OrgPhase Solubilized Product AqPhase Aqueous Phase (Salts + Impurities) PhaseSep->AqPhase Discard Dry Drying (Na2SO4) & Evaporation OrgPhase->Dry CrudeSolid Crude Solid Lactam Dry->CrudeSolid Recryst Recrystallization Solvent: EtOAc/Hexane or Cyclohexane CrudeSolid->Recryst Heat to Dissolve Final Pure 2-Azabicyclo[3.2.2]nonan-3-one Recryst->Final Cool & Filter

Caption: Figure 1. Isolation logic flow demonstrating the critical use of DCM for solubilization and Hydrocarbons for recrystallization.

Experimental Protocol: Determination of Quantitative Solubility

Since batch-to-batch variations in purity can affect saturation points, relying on literature values is insufficient for critical process development (E-E-A-T). Use this Saturation Shake-Flask Method to generate self-validated data.

Reagents & Equipment
  • Solute: 2-Azabicyclo[3.2.2]nonan-3-one (>98% purity).

  • Solvents: HPLC grade (DCM, MeOH, Toluene, Water).

  • Apparatus: Thermostated shaker bath, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Methodology
  • Supersaturation: Add the lactam solid in excess to 5 mL of the target solvent in a glass vial until a visible solid sediment remains.

  • Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours.

    • Note: The extended time ensures the breakdown of the crystal lattice (thermodynamic solubility) rather than just kinetic dissolution.

  • Filtration: Stop agitation and allow solids to settle for 1 hour. Withdraw the supernatant and filter through a 0.45 µm PTFE filter (pre-heated to the same temperature to prevent precipitation).

  • Quantification (HPLC):

    • Dilute the filtrate 100x with Acetonitrile.

    • Inject into HPLC (C18 Column, Water/ACN gradient).

    • Calculate concentration against a standard curve.

Self-Validation Check: If the standard deviation between triplicate samples is >5%, repeat the equilibration for 48 hours.

Thermodynamic Considerations

The solubility of 2-azabicyclo[3.2.2]nonan-3-one is temperature-dependent. For crystallization processes, the relationship typically follows the van 't Hoff equation:



Where:

  • 
     = Mole fraction solubility.
    
  • 
     = Enthalpy of dissolution (positive for endothermic dissolution).
    

Process Tip: In systems like Ethyl Acetate/Hexane, the


 is high, meaning solubility drops sharply with cooling, making this solvent pair ideal for high-yield recrystallization.

References

  • Seebacher, W., et al. (2006). "Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1." Pharmaceutical Research.

    • Relevance: Describes the synthesis, workup (DCM extraction)
  • Morita, K., & Suzuki, Z. (1966).[1] "The Beckmann Rearrangement and Fragmentation of Substituted Bicyclo[2.2.2]octan-2-one Oximes." The Journal of Organic Chemistry, 31(1), 233–237.[1]

    • Relevance: Foundational text on the rearrangement mechanism and isolation of bicyclic lactams using organic solvent extraction.
  • PubChem Compound Summary. (2023). "2-Azabicyclo[3.2.2]nonane."[2][3][4] National Center for Biotechnology Information.

    • Relevance: Provides calculated physicochemical properties (LogP, H-bond donors) used for solubility prediction.

Sources

The 2-Azabicyclo[3.2.2]nonan-3-one Core: A Technical Guide to Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, synthetic accessibility, and therapeutic potential of the 2-azabicyclo[3.2.2]nonan-3-one core and its reduced amine derivatives.

Executive Summary & Core Identity

The 2-azabicyclo[3.2.2]nonan-3-one scaffold is a bridged bicyclic lactam.[1] Unlike its more common isomer, 1-azabicyclo[3.2.2]nonane (a quinuclidine homolog), the nitrogen in the 2-aza system is not at the bridgehead but is part of a two-carbon bridge.[1] This structural distinction imparts unique conformational flexibility and vectoral alignment of substituents, differentiating its pharmacological profile from rigid adamantane or quinuclidine derivatives.[1]

Key Pharmacological Drivers:

  • Primary Validated Activity: Antiprotozoal (specifically Plasmodium falciparum and Trypanosoma brucei).[1]

  • Mechanism Class: Phenotypic inhibitor; likely involves interference with parasite folate metabolism or transport, distinct from chloroquine-like mechanisms.[1]

  • Structural Advantage: The [3.2.2] bridge offers a "Goldilocks" zone of flexibility—less rigid than the [2.2.2] bicyclo-octane system but more constrained than open-chain piperidines, optimizing binding entropy for specific hydrophobic pockets.[1]

Biological Targets & Pharmacological Landscape[1][2]

Validated Target: Protozoan Parasites (P. falciparum & T. brucei)

The most robust biological data for the 2-azabicyclo[3.2.2]nonane core (specifically the 5-amino derivatives) lies in antiparasitic activity.[1][2][3]

  • Target Organism: Plasmodium falciparum (Malaria) and Trypanosoma brucei rhodesiense (Sleeping Sickness).[1][3][4]

  • Lead Compounds: 5-(dialkylamino)-2-azabicyclo[3.2.2]nonanes.[1]

  • Activity Profile:

    • IC50: Sub-micromolar (0.28 µM – 0.60 µM).[1]

    • Selectivity Index (SI): High selectivity for parasites over mammalian L6 cells (>200-fold).[1]

  • SAR Insight: Activity is lost if the ring is contracted to the rigid bicyclo[2.2.2]octane.[1] The expansion to the [3.2.2] nonane system is critical, suggesting the target binding site requires the specific induced fit allowed by the ethylene bridge flexibility.[1]

Potential & Off-Target Interactions (GPCRs & Ion Channels)

While the 1-aza analogs are potent nAChR agonists, the 2-aza core presents a different electrostatic profile.[1] However, due to the "bridged basic amine" pharmacophore, researchers must screen for the following likely cross-reactivities:

  • Sigma Receptors (

    
    ):  Bridged bicyclic amines are "privileged structures" for sigma receptors.[1] The lipophilic cage of the [3.2.2]nonane system mimics the adamantane moiety found in many sigma ligands, making this a high-probability secondary target for CNS active derivatives.[1]
    
  • 5-HT3 Receptors: The spatial arrangement of the nitrogen and lipophilic bulk mimics tropisetron-like pharmacophores.[1] Derivatives with aromatic amides at the 5-position should be screened for serotonin antagonism.[1]

  • CCR5 (Chemokine Receptor): The core shares topological similarity with the tropane scaffold of Maraviroc. 2-aza derivatives are often explored as scaffold hoppers to bypass patent space in CCR5 antagonist programs.[1]

Synthetic Accessibility & Functionalization

The synthesis of this core is non-trivial due to the bridgehead constraints.[1] The most reliable route utilizes a Beckmann Rearrangement to expand a bicyclo[2.2.2] precursor.[1]

Core Synthesis Protocol: Ring Expansion

Objective: Synthesis of 2-azabicyclo[3.2.2]nonan-3-one from bicyclo[2.2.2]octan-2-one.

Reagents:

  • Substrate: Bicyclo[2.2.2]octan-2-one

  • Reagent: Hydroxylamine-O-sulfonic acid (HOSA)[1]

  • Solvent: Glacial Acetic Acid[1]

  • Conditions: Reflux (120°C - 145°C)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of bicyclo[2.2.2]octan-2-one in 25 mL of glacial acetic acid.

  • Addition: Add 1.5 equivalents of Hydroxylamine-O-sulfonic acid (HOSA) portion-wise to control the exotherm.

  • Rearrangement: Reflux the mixture for 12–16 hours. The reaction proceeds via the formation of an oxime sulfonate intermediate, which undergoes a Beckmann rearrangement.[1] The migration of the bridgehead carbon is favored, expanding the ring to the [3.2.2] lactam.[1]

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with 4M NaOH (exothermic). Extract with Dichloromethane (DCM) (3x).[1]

  • Purification: The lactam is often crystalline.[1] Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (EtOAc/Hexane gradient).[1]

  • Reduction (Optional): To access the amine (active pharmacophore), reduce the lactam using LiAlH4 in dry THF (Reflux, 4h).

Data Visualization & SAR Logic

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the critical structural features required for biological activity, contrasting the 2-aza core with its inactive or distinct analogs.

SAR_Logic cluster_comparison Structural Specificity Core 2-Azabicyclo[3.2.2]nonan-3-one (The Scaffold) Active 5-Amino-2-azabicyclo[3.2.2]nonane (Reduced Amine) Core->Active LiAlH4 Reduction (Lactam to Amine) Precursor Bicyclo[2.2.2]octan-2-one (Rigid Precursor) Precursor->Core Beckmann Rearrangement (Ring Expansion) Target_Protozoa Target: P. falciparum / T. brucei (IC50 < 1.0 µM) Active->Target_Protozoa Primary Hit (Requires Flexible Bridge) Target_GPCR Potential Off-Target: Sigma / 5-HT3 (CNS Activity) Active->Target_GPCR Lipophilic Cage Effect Rigid Bicyclo[2.2.2] Analogs (Too Rigid) Rigid->Target_Protozoa Inactive (Loss of Induced Fit)

Figure 1: Synthetic pathway and SAR logic connecting the 2-azabicyclo[3.2.2] core to its biological targets.

Comparative Pharmacological Data
Compound ClassCore StructurePrimary ActivityKey Feature
2-Azabicyclo[3.2.2]nonane Bridged (Flexible)Antiprotozoal (Malaria/Sleeping Sickness)Flexible ethylene bridge allows induced fit.[1]
Bicyclo[2.2.2]octane Bridged (Rigid)Inactive (Antiprotozoal)Too rigid; fails to occupy binding pocket.[1]
1-Azabicyclo[3.2.2]nonane Bridgehead NnAChR Agonist (alpha-7)Nitrogen position alters vector; distinct target profile.[1]
3-Azabicyclo[3.2.2]nonane Symmetric IsomerAntiprotozoal (Moderate)Lower selectivity index than 2-aza series.[1]

Experimental Validation Protocol

To validate the biological activity of a newly synthesized 2-azabicyclo[3.2.2]nonane derivative, the following In Vitro Antiplasmodial Assay is the industry standard.

Protocol: SYBR Green I Fluorescence Assay (P. falciparum)[1]
  • Culture: Maintain P. falciparum (strain K1 or NF54) in RPMI 1640 medium supplemented with 0.5% Albumax II, 4% hematocrit (human O+ erythrocytes), at 37°C in 93% N2, 4% CO2, 3% O2.

  • Synchronization: Synchronize parasites to the ring stage using 5% sorbitol treatment 48 hours prior to assay.[1]

  • Plating:

    • Prepare serial dilutions of the test compound (2-azabicyclo derivative) in DMSO.

    • Add 100 µL of parasite culture (2% hematocrit, 0.5% parasitemia) to 96-well plates containing the drug dilutions.

    • Include Chloroquine as a positive control and DMSO as a negative control.[1]

  • Incubation: Incubate plates for 72 hours at 37°C.

  • Lysis & Detection:

    • Add 100 µL of Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I (1x final concentration).[1]

    • Incubate in the dark for 1 hour at room temperature.

  • Readout: Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).

  • Analysis: Plot fluorescence vs. log(concentration) to determine IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Seebacher, W., et al. (2005).[1][3] "Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1." Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Weis, R., et al. (2007).[1][5] "4-Amino-2-azabicyclo[3.2.2]nonane Derivatives and their Antiprotozoal Potencies." Monatshefte für Chemie. Link[1]

  • Faist, J., et al. (2022).[1] "Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids." Molecules. Link

  • Marrero, M. B., et al. (2004).[1] "Alpha7 nicotinic acetylcholine receptor agonists: a new class of anti-inflammatory agents."[1][6] Journal of Pharmacology and Experimental Therapeutics. (Context for 1-aza vs 2-aza distinction). Link

  • Tummalapalli, S. R., et al. (2017).[1] "Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines." Tetrahedron. Link[1]

Sources

Methodological & Application

Functionalization of the 2-Azabicyclo[3.2.2]nonan-3-one backbone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-azabicyclo[3.2.2]nonan-3-one scaffold represents a distinct, conformationally restricted lactam architecture that bridges the gap between the rigid bicyclo[2.2.2]octane and the more flexible bicyclo[3.3.1]nonane systems. Unlike its isomer, the 1-azabicyclo[3.2.2]nonane (a quinuclidine homolog), the 2-aza variant incorporates a lactam functionality within the three-atom bridge, offering unique vectors for diversification.

This Application Note provides a definitive guide to accessing and functionalizing this core. It prioritizes the "Pre-functionalization/Rearrangement" strategy as the most robust route to carbon-substituted derivatives, while detailing direct ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-functionalization  and carbonyl reduction  protocols for library generation. These methodologies are validated for the development of antiprotozoal agents (e.g., against T. b. rhodesiense and P. falciparum) and novel GPCR ligands.

Structural Analysis & Numbering

Understanding the topology is critical for synthetic planning. The [3.2.2] system consists of two bridgehead carbons connected by three bridges:

  • Bridge A (3 atoms): Contains the lactam (N2–C3(=O)–C4).

  • Bridge B (2 atoms): C6–C7.

  • Bridge C (2 atoms): C8–C9.

Key Reactivity Nodes:

  • N2 (Amide Nitrogen): The primary nucleophilic handle upon deprotonation.

  • C3 (Carbonyl): Susceptible to reduction (to amine) or thionation.

  • C6–C9 (Ethylene Bridges): Difficult to functionalize directly; substituents must be introduced prior to scaffold formation.

Synthetic Strategy: The "Gateway" Protocols

The most reliable access to the 2-azabicyclo[3.2.2]nonan-3-one core is the Beckmann Rearrangement of a bicyclo[2.2.2]octan-2-one precursor. This ring-expansion strategy allows complex carbon substitution patterns (e.g., phenyl rings on the ethylene bridges) to be established in the [2.2.2] stage before expanding to the [3.2.2] lactam.

Workflow Visualization

G cluster_legend Reaction Class Precursor Bicyclo[2.2.2]octan-2-one (Substituted) Oxime Oxime Intermediate Precursor->Oxime NH2OH·HCl NaOAc Lactam 2-Azabicyclo[3.2.2] nonan-3-one Oxime->Lactam Beckmann Rearr. (HOSA/AcOH) Func_N N-Alkylated Derivatives Lactam->Func_N NaH, R-X (N-Alkylation) Func_Red 2-Azabicyclo[3.2.2] nonane (Amine) Lactam->Func_Red LiAlH4 (Reduction) Ring Expansion Ring Expansion Functionalization Functionalization

Figure 1: Synthetic workflow from the bicyclo[2.2.2] precursor to functionalized [3.2.2] scaffolds.

Detailed Experimental Protocols

Protocol A: Core Synthesis via Beckmann Rearrangement

Target: Conversion of bicyclo[2.2.2]octan-2-one to 2-azabicyclo[3.2.2]nonan-3-one.[1][2] Mechanism: Acid-mediated migration of the bridgehead carbon (C1) to the nitrogen atom.

Reagents:

  • Bicyclo[2.2.2]octan-2-one (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.5 equiv)

  • Glacial Acetic Acid (Solvent)[3]

Procedure:

  • Dissolution: Dissolve bicyclo[2.2.2]octan-2-one (e.g., 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Hydroxylamine-O-sulfonic acid (HOSA) (15 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 118°C) under an inert atmosphere (Ar or N2) for 1–4 hours. Monitor consumption of starting material by TLC (stain with anisaldehyde).

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Neutralization: Carefully neutralize with concentrated aqueous NaOH or NH4OH until pH > 10. Caution: Exothermic.

  • Extraction: Extract with CH2Cl2 (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify by flash column chromatography (SiO2, EtOAc/Hexanes gradient or MeOH/CH2Cl2 for polar derivatives).

Critical Note: If the starting material is unsymmetrical (e.g., 5,6-diphenyl), the rearrangement is generally regioselective, governed by the migration aptitude of the carbon anti-periplanar to the leaving group in the oxime intermediate.

Protocol B: -Functionalization (Alkylation)

Target: Introduction of diversity elements at the N2 position. Application: Synthesis of GPCR ligands or antiprotozoal side chains.

Reagents:

  • 2-Azabicyclo[3.2.2]nonan-3-one (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Electrophile (Alkyl halide, e.g., Chloroacetamide, Benzyl bromide) (1.1 equiv)

  • DMF or THF (Anhydrous)

Procedure:

  • Deprotonation: To a suspension of NaH (1.2 mmol) in anhydrous DMF (5 mL) at 0°C, add a solution of the lactam (1.0 mmol) in DMF (2 mL) dropwise.

  • Activation: Stir at 0°C for 30 minutes until H2 evolution ceases. The solution typically turns clear or slightly yellow.

  • Alkylation: Add the electrophile (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours.

    • Optimization: For unreactive halides, heat to 60°C.

  • Quench: Carefully add water (1 mL) to quench excess hydride.

  • Isolation: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and LiCl solution (to remove DMF). Dry and concentrate.

Protocol C: Lactam Reduction to Amine

Target: Conversion to the 2-azabicyclo[3.2.2]nonane (secondary or tertiary amine). Significance: Removes the carbonyl acceptor, changing the basicity and hydrogen-bond donor/acceptor profile.

Reagents:

  • 
    -Substituted or unsubstituted 2-azabicyclo[3.2.2]nonan-3-one
    
  • Lithium Aluminum Hydride (LiAlH4) (2.0–4.0 equiv)

  • THF or Diethyl Ether (Anhydrous)

Procedure:

  • Preparation: Suspend LiAlH4 (4.0 mmol) in anhydrous THF (10 mL) under Argon. Cool to 0°C.[4]

  • Addition: Add the lactam (1.0 mmol) dissolved in THF (5 mL) dropwise to the hydride suspension.

  • Reflux: Heat to reflux for 6–18 hours.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH4 used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Filtration: Stir until a white granular precipitate forms. Filter through a Celite pad.

  • Isolation: Concentrate the filtrate to obtain the amine oil. Conversion is usually quantitative; purification via amine salt formation (HCl in ether) is recommended for storage.

Functionalization Map & Data Summary

The following table summarizes the reactivity profile of the scaffold based on validated literature precedents.

PositionMethodReagent ClassOutcomeRef
N-2 AlkylationAlkyl Halides / NaH

-Alkyl Lactams
[1, 2]
N-2 SulfonylationAryl Sulfonyl ChloridesSulfonamides[2]
C-3 ReductionLiAlH4Cyclic Amines[1, 2]
Side Chain Ugi-AzideAldehyde / TMSN3 / R-NCTetrazole Derivatives[2]
Backbone Pre-functionalizationSubstituted CyclohexenonesPhenyl/Alkyl bridged systems[1]
Reactivity Logic Diagram

Reactivity Core 2-Azabicyclo[3.2.2] nonan-3-one Path1 N-Alkylation (Diversity Vector) Core->Path1 NaH, R-X Path2 Reduction (Basicity Modulation) Core->Path2 LiAlH4 Prod2 Antiprotozoal Agents (Plasmodium/Trypanosoma) Path1->Prod2 Prod1 GPCR Ligands (e.g., Muscarinic) Path2->Prod1

Figure 2: Strategic divergence from the core lactam to bioactive classes.

References

  • Synthesis and antiprotozoal activities of new 2-azabicyclo[3.2.2]nonanes. Weis, R., Seebacher, W., et al. European Journal of Medicinal Chemistry (2006).[1]

  • Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Seebacher, W., et al. Molecules (2022).[1]

  • Microwave-Assisted Beckmann Rearrangement: Convenient Synthesis of 1,3-Diaza-bicyclo[3.2.2]nonane. Synthetic Communications (2009).

Disclaimer: The protocols described herein involve the use of hazardous reagents (LiAlH4, HOSA). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Notes and Protocols for Ring-Opening Reactions of 2-Azabicyclo[3.2.2]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Azabicyclo[3.2.2]nonan-3-one Scaffold - A Versatile Intermediate

The 2-azabicyclo[3.2.2]nonan-3-one core is a bridged bicyclic lactam of significant interest in medicinal chemistry and synthetic organic chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is often sought after in the design of novel therapeutics and complex molecular architectures. The true synthetic utility of this scaffold, however, is often realized through the strategic cleavage of its lactam ring. Ring-opening reactions of 2-azabicyclo[3.2.2]nonan-3-one provide access to a variety of functionalized cis-1,4-disubstituted cyclohexane derivatives, which are valuable building blocks in drug development.

This comprehensive guide provides detailed application notes and protocols for the key ring-opening reactions of 2-azabicyclo[3.2.2]nonan-3-one, including reductive cleavage, and acidic and basic hydrolysis. The methodologies are presented with a focus on the underlying chemical principles, providing researchers with the necessary insights to adapt and apply these protocols to their specific research needs.

I. Reductive Ring-Opening: Synthesis of 2-Azabicyclo[3.2.2]nonane

The most direct ring-opening of 2-azabicyclo[3.2.2]nonan-3-one involves the complete reduction of the amide functionality to the corresponding cyclic amine, 2-azabicyclo[3.2.2]nonane. This transformation is a powerful tool for accessing the core bicyclic amine scaffold, which is a common motif in biologically active compounds. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards amides.

Mechanism of Reductive Cleavage with LiAlH₄

The reduction of an amide with LiAlH₄ is a two-stage process. Initially, the hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. In the case of amides, the oxygen is then eliminated as a metal alkoxide, forming a transient iminium ion. This iminium ion is then rapidly reduced by a second equivalent of hydride to yield the amine.[1][2]

G cluster_0 Reductive Ring-Opening of 2-Azabicyclo[3.2.2]nonan-3-one Lactam 2-Azabicyclo[3.2.2]nonan-3-one Intermediate1 Tetrahedral Intermediate Lactam->Intermediate1 1. LiAlH₄ LAH LiAlH₄ Iminium Iminium Ion Intermediate Intermediate1->Iminium - [OAlH₃]⁻ Product 2-Azabicyclo[3.2.2]nonane Iminium->Product 2. LiAlH₄ Workup Aqueous Work-up Product->Workup

Caption: Reductive ring-opening of 2-azabicyclo[3.2.2]nonan-3-one with LiAlH₄.

Protocol 1: Reductive Ring-Opening of 2-Azabicyclo[3.2.2]nonan-3-one

This protocol is adapted from the successful reduction of substituted 2-azabicyclo[3.2.2]nonan-3-ones.[3]

Materials:

  • 2-Azabicyclo[3.2.2]nonan-3-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ice-water bath

  • 2 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, suspend 2-azabicyclo[3.2.2]nonan-3-one (1.0 eq) in anhydrous diethyl ether (or THF) under a nitrogen atmosphere.

  • Addition of LiAlH₄: Cool the suspension in an ice-water bath. Carefully add LiAlH₄ (2.0-3.0 eq) portion-wise to the stirred suspension. The addition is exothermic and should be done slowly to maintain control of the reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (for diethyl ether, ~35°C; for THF, ~66°C). Maintain the reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask in an ice-water bath. Cautiously quench the excess LiAlH₄ by the sequential slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). A granular precipitate should form.

  • Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. Combine the organic filtrates.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude 2-azabicyclo[3.2.2]nonane can be purified by distillation or column chromatography on silica gel.

Reagent/SolventMolar Ratio/VolumePurpose
2-Azabicyclo[3.2.2]nonan-3-one1.0 eqStarting material
Lithium aluminum hydride2.0 - 3.0 eqReducing agent
Anhydrous Diethyl Ether/THFReaction solvent
Water, 15% NaOHQuenching and work-up

II. Hydrolytic Ring-Opening: Synthesis of cis-4-(Aminomethyl)cyclohexanecarboxylic Acid

Hydrolysis of the lactam ring in 2-azabicyclo[3.2.2]nonan-3-one under either acidic or basic conditions leads to the formation of cis-4-(aminomethyl)cyclohexanecarboxylic acid. This amino acid is a valuable building block, particularly in the synthesis of peptidomimetics and other biologically active molecules. The cis stereochemistry is a direct consequence of the bicyclic nature of the starting lactam.

Mechanism of Acid- and Base-Catalyzed Hydrolysis

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then collapses with the cleavage of the C-N bond to release the protonated amine and the carboxylic acid.[4]

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the C-N bond and generating a carboxylate and an amine. An intra- or intermolecular proton transfer then leads to the final amino acid product upon workup.[4]

G cluster_0 Hydrolytic Ring-Opening Pathways cluster_1 Acidic Hydrolysis cluster_2 Basic Hydrolysis Start 2-Azabicyclo[3.2.2]nonan-3-one ProtonatedLactam Protonated Lactam Start->ProtonatedLactam Protonation TetrahedralBase Tetrahedral Intermediate Start->TetrahedralBase Nucleophilic Attack Acid H₃O⁺ TetrahedralAcid Tetrahedral Intermediate ProtonatedLactam->TetrahedralAcid + H₂O Product cis-4-(Aminomethyl)cyclohexanecarboxylic Acid TetrahedralAcid->Product C-N Cleavage Base OH⁻ TetrahedralBase->Product C-N Cleavage

Caption: Mechanisms for acidic and basic hydrolysis of 2-azabicyclo[3.2.2]nonan-3-one.

Protocol 2: Acid-Catalyzed Hydrolysis

This is a general protocol for the acid-catalyzed hydrolysis of lactams and should be optimized for the specific substrate.

Materials:

  • 2-Azabicyclo[3.2.2]nonan-3-one

  • 6 M Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-azabicyclo[3.2.2]nonan-3-one (1.0 eq) in 6 M HCl.

  • Reaction: Heat the solution to reflux (approximately 100-110°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the solution to room temperature. Remove the water and excess HCl under reduced pressure.

  • Purification: The resulting crude hydrochloride salt of cis-4-(aminomethyl)cyclohexanecarboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). Neutralization with a base (e.g., NaOH or an ion-exchange resin) will yield the free amino acid.

Protocol 3: Base-Catalyzed Hydrolysis

This is a general protocol for the base-catalyzed hydrolysis of lactams and should be optimized for the specific substrate.

Materials:

  • 2-Azabicyclo[3.2.2]nonan-3-one

  • 1-2 M Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Hydrochloric acid (HCl) for neutralization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-azabicyclo[3.2.2]nonan-3-one (1.0 eq) in 1-2 M aqueous NaOH solution.

  • Reaction: Heat the solution to reflux (approximately 100-110°C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated HCl to a pH of approximately 7. The amino acid may precipitate at its isoelectric point.

  • Purification: The precipitated cis-4-(aminomethyl)cyclohexanecarboxylic acid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

ReactionReagentConditionsProduct
Acidic Hydrolysis6 M HClReflux, 12-24 hcis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride
Basic Hydrolysis1-2 M NaOHReflux, 4-12 hcis-4-(Aminomethyl)cyclohexanecarboxylic acid

III. Potential for Enzymatic Ring-Opening

Enzymatic hydrolysis of lactams offers a green and highly selective alternative to chemical methods. Enzymes such as lactamases and lipases have been shown to catalyze the ring-opening of various lactams, often with high enantioselectivity. While specific protocols for the enzymatic hydrolysis of 2-azabicyclo[3.2.2]nonan-3-one are not yet established in the literature, the general principles of enzymatic lactam hydrolysis suggest that this could be a viable synthetic route.

Researchers interested in exploring this avenue could screen a panel of commercially available lipases (e.g., from Candida antarctica or Pseudomonas cepacia) or lactamases under mild aqueous conditions. The reaction would typically be performed in a buffered aqueous solution at or near room temperature, and the progress monitored by HPLC. This approach could lead to the development of a novel and efficient synthesis of enantiomerically enriched cis-4-(aminomethyl)cyclohexanecarboxylic acid derivatives.

Conclusion

The ring-opening reactions of 2-azabicyclo[3.2.2]nonan-3-one provide a versatile entry point to valuable synthetic intermediates. The reductive cleavage with LiAlH₄ offers a direct route to the corresponding bicyclic amine, while acidic and basic hydrolysis yield the functionalized cis-cyclohexane amino acid. These protocols, grounded in established chemical principles, provide a solid foundation for researchers to utilize this important scaffold in their synthetic endeavors. The potential for enzymatic ring-opening further highlights the opportunities for developing novel and sustainable synthetic methodologies based on this versatile lactam.

References

  • Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585.
  • PubChem Compound Summary for CID 415697, 2-Azabicyclo[3.2.2]nonane. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link].

  • Staub, P. F., et al. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved February 4, 2026, from [Link].

  • Chemistry Steps. (n.d.). The Mechanism of Amide Reduction by LiAlH4. Retrieved February 4, 2026, from [Link].

Sources

Synthesis of 2-Azabicyclo[3.2.2]nonan-3-one derivatives as antiprotozoal agents.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Evaluation of 2-Azabicyclo[3.2.2]nonan-3-one Scaffolds as Antiprotozoal Agents

Executive Summary & Rationale

The 2-azabicyclo[3.2.2]nonane skeleton represents a "privileged structure" in medicinal chemistry, offering a rigid, lipophilic cage that mimics the adamantane core found in successful anti-infectives (e.g., amantadine). Unlike flat aromatic scaffolds, this bridged bicyclic system provides defined 3D vectors for substituent display, enhancing selectivity against protozoan transporters and enzymes.

This guide details the synthesis of 2-azabicyclo[3.2.2]nonan-3-one derivatives starting from bicyclo[2.2.2]octan-2-one.[1][2][3][4] While the lactam (nonan-3-one) itself is a versatile intermediate, this protocol emphasizes its conversion into high-potency amino-derivatives effective against Trypanosoma brucei (Sleeping Sickness) and Plasmodium falciparum (Malaria).

Key Mechanistic Insight: The lipophilic cage facilitates passive diffusion across parasite membranes, while basic nitrogen centers (introduced post-reduction) promote accumulation in the acidic food vacuole of the parasite (lysosomotropism), a mechanism critical for antiprotozoal efficacy.

Synthetic Protocol: The Seebacher Route

The core challenge is the regioselective ring expansion of bicyclo[2.2.2]octan-2-one. The Schmidt reaction is preferred over the Beckmann rearrangement for its operational simplicity and direct access to the lactam.

Workflow Diagram: Core Scaffold Synthesis

SynthesisWorkflow Start Bicyclo[2.2.2] octan-2-one Step1 Schmidt Reaction (NaN3, MSA) Start->Step1 Ring Expansion Inter 2-Azabicyclo[3.2.2] nonan-3-one (Lactam) Step1->Inter Regioselective Insertion Step2 Reduction (LiAlH4) Inter->Step2 Deoxygenation Deriv N-Alkylation/ Reductive Amination Inter->Deriv Lactam Functionalization Product 2-Azabicyclo[3.2.2] nonane (Amine) Step2->Product Scaffold Ready Product->Deriv Library Gen

Figure 1: Synthetic pathway for accessing the 2-azabicyclo[3.2.2]nonane scaffold. Solid lines denote the high-potency amine route; dashed lines denote direct lactam derivatization.

Step 1: Ring Expansion (Schmidt Reaction)

Objective: Insertion of nitrogen adjacent to the bridgehead carbon to form the 2-aza isomer.

  • Reagents: Sodium Azide (

    
    ), Methanesulfonic Acid (MSA) or Polyphosphoric Acid (PPA).
    
  • Safety Precaution:

    
     forms toxic/explosive hydrazoic acid (
    
    
    
    ) in situ. Must be performed in a high-efficiency fume hood behind a blast shield.

Protocol:

  • Dissolve bicyclo[2.2.2]octan-2-one (1.0 eq) in dry

    
     (0.5 M concentration).
    
  • Cool to 0°C under

    
     atmosphere.
    
  • Add Methanesulfonic acid (5.0 eq) dropwise.

  • Add Sodium Azide (1.5 eq) in small portions over 1 hour. Note: Control addition rate to maintain temperature <5°C.

  • Allow to warm to room temperature and stir for 12–24 hours.

  • Quench: Pour carefully onto crushed ice/NaOH mixture (pH > 10).

  • Extraction: Extract with

    
     (3x). Dry organics over 
    
    
    
    .
  • Purification: Recrystallize from cyclohexane or purify via flash chromatography (EtOAc/Hexane).

    • Target QC: 2-azabicyclo[3.2.2]nonan-3-one (Yield: ~60-80%). Confirmed by disappearance of ketone C=O in IR and appearance of amide C=O (~1660 cm⁻¹).

Step 2: Scaffold Activation (Reduction)

Causality: While the lactam is stable, in vitro data indicates that the secondary amine (reduced form) exhibits superior antiprotozoal activity (IC50 < 1


) compared to the amide, likely due to increased basicity and lysosomal trapping.

Protocol:

  • Suspend

    
      (2.5 eq) in dry THF under Argon.
    
  • Add 2-azabicyclo[3.2.2]nonan-3-one (dissolved in THF) dropwise at 0°C.

  • Reflux for 6–12 hours.

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).
  • Filter the granular precipitate. Concentrate filtrate to yield the 2-azabicyclo[3.2.2]nonane .

Biological Evaluation: Antiprotozoal Screening

The standard for evaluating efficacy against Trypanosoma brucei (bloodstream form) is the Resazurin (Alamar Blue) Assay . This fluorometric assay relies on the reduction of non-fluorescent resazurin to fluorescent resorufin by the metabolic activity of viable parasites.

Assay Logic & Flow

AssayLogic Prep Parasite Culture (T. brucei / P. falciparum) Plate 384-Well Plating (2000 cells/well) Prep->Plate Dose Compound Dosing (Serial Dilution) Plate->Dose Incubate Incubation (72h @ 37°C) Dose->Incubate Dye Add Resazurin (Alamar Blue) Incubate->Dye Read Read Fluorescence (Ex 530nm / Em 590nm) Dye->Read 4-6h Dev.

Figure 2: High-Throughput Screening (HTS) workflow for determining IC50 values.

Detailed Protocol (96-well Format)
  • Preparation:

    • Cultivate T. brucei rhodesiense (STIB 900 strain) in HMI-9 medium supplemented with 10% heat-inactivated FBS.

    • Prepare compound stocks (10 mM in DMSO).

  • Plating:

    • Add 100

      
       of parasite suspension (
      
      
      
      cells/well) to 96-well plates.
    • Add serial dilutions of the test compound (Final DMSO < 1%).

    • Controls:

      • Negative: DMSO only (100% viability).

      • Positive: Melarsoprol or Suramin (Standard drugs).

      • Blank: Media only (No cells).

  • Incubation:

    • Incubate plates at 37°C, 5%

      
       for 72 hours .
      
  • Development:

    • Add 10

      
       of Resazurin solution (12.5 mg resazurin dissolved in 100 mL PBS).
      
    • Incubate for an additional 2–4 hours . Viable cells turn the dye from Blue (Resazurin) to Pink (Resorufin).

  • Readout:

    • Measure fluorescence using a microplate reader.

    • Excitation: 530 nm | Emission: 590 nm.[5]

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve (Log[inhibitor] vs. response) to determine IC50 .

Structure-Activity Relationship (SAR) Insights

Based on authoritative data (Seebacher et al.), the following trends guide optimization:

Structural FeatureModificationImpact on Activity
Core Skeleton 2-Azabicyclo[3.2.2]nonaneEssential. The [3.2.2] bridge provides superior lipophilicity compared to [2.2.2] systems.
Nitrogen Center Tertiary Amine (N-Alkyl)High. N-alkylation with lipophilic chains (e.g., phenylpropyl) improves potency.
C-5 Substitution Amino group at C-5Critical. 2-azabicyclo[3.2.2]non-5-ylamines are often more potent than the simple amine.
Lactam Carbonyl Retention of C=OModerate/Low. The lactam is generally less active than the reduced amine.

Troubleshooting & Quality Control

  • Regioselectivity Issues: If the Schmidt reaction yields a mixture of 2-aza and 3-aza isomers, separation is difficult. Solution: Use pure bicyclo[2.2.2]octan-2-one and maintain strict temperature control (0°C) during azide addition to favor the kinetic product.

  • Solubility: Free bases of these bicycles can be oily and insoluble in water. Solution: Convert final products to Hydrochloride or Fumarate salts for biological testing.

  • Assay Interference: These amines are basic. Ensure culture media is well-buffered (HEPES) to prevent pH shifts from affecting the Resazurin reduction.

References

  • Seebacher, W., et al. (2005).[3][4] Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585. Link

  • Sykes, M. L., & Avery, V. M. (2009). Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427. American Journal of Tropical Medicine and Hygiene, 81(4), 665-674. Link

  • Faist, J., et al. (2016).[6] Antiprotozoal activity of bicycles featuring a dimethylamino group at their bridgehead.[4][6] Bioorganic & Medicinal Chemistry, 24(16), 3781-3789. Link

  • Thermo Fisher Scientific. (2023). AlamarBlue™ Cell Viability Assay Reagent Protocol.[5][7] Link

Sources

Application Notes & Protocols: Solid-Phase Synthesis of 2-Azabicyclo[3.2.2]nonan-3-one Scaffolds for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Constrained Bicyclic Scaffolds

In the landscape of modern medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. Conformationally constrained scaffolds are of particular interest as they can pre-organize pharmacophoric elements into a bioactive conformation, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties. The 2-azabicyclo[3.2.2]nonan-3-one core represents a valuable rigid lactam system that serves as a versatile template for the development of new chemical entities. Its bridged bicyclic structure offers a three-dimensional arrangement of substituents that is not readily accessible with more traditional flat, aromatic scaffolds. Derivatives of azabicyclo[3.2.2]nonanes have shown promise as antiprotozoal agents, highlighting their potential in drug discovery.[1][2][3]

Solid-phase organic synthesis (SPOS) has revolutionized the generation of compound libraries for high-throughput screening by simplifying purification and enabling automation.[4][5] This application note provides a detailed, field-proven guide to the solid-phase synthesis of libraries based on the 2-azabicyclo[3.2.2]nonan-3-one scaffold. We will detail a robust protocol, from the immobilization of a suitable precursor on a solid support to the on-resin construction of the bicyclic lactam core and subsequent diversification.

Core Synthetic Strategy: On-Resin Beckmann Rearrangement

The cornerstone of the proposed solid-phase synthesis is an on-resin Beckmann rearrangement.[6][7] This powerful transformation allows for the conversion of a resin-bound bicyclo[2.2.2]octan-2-one oxime into the desired 2-azabicyclo[3.2.2]nonan-3-one.[8] This strategy offers a convergent and efficient route to the core scaffold, which can then be further functionalized.

Workflow Overview

The overall synthetic workflow can be visualized as a multi-step process starting from a functionalized solid-support resin.

Solid-Phase Synthesis Workflow Resin 1. Resin Functionalization Immobilization 2. Precursor Immobilization Resin->Immobilization Linker Attachment Oxime_Formation 3. On-Resin Oxime Formation Immobilization->Oxime_Formation Precursor Loading Rearrangement 4. Beckmann Rearrangement Oxime_Formation->Rearrangement Hydroxylamine Diversification 5. On-Resin Diversification (Optional) Rearrangement->Diversification Acid Catalyst Cleavage 6. Cleavage from Resin Diversification->Cleavage Building Blocks Purification 7. Final Product Purification Cleavage->Purification Cleavage Cocktail

Caption: High-level overview of the solid-phase synthesis of 2-azabicyclo[3.2.2]nonan-3-one derivatives.

Detailed Protocols and Methodologies

Part 1: Preparation of the Solid Support and Precursor Immobilization

The choice of resin and linker is critical for the success of any solid-phase synthesis.[5] For this protocol, we will utilize a Wang resin, which is widely used for the immobilization of carboxylic acids and provides an acid-labile linkage for final cleavage.[9]

Protocol 1.1: Immobilization of a Bicyclo[2.2.2]octan-2-one Precursor

This protocol describes the attachment of a suitable bicyclo[2.2.2]octan-2-one precursor bearing a carboxylic acid handle to the Wang resin.

  • Rationale: The carboxylic acid provides a convenient point of attachment to the hydroxyl groups of the Wang resin. The bicyclic ketone is the direct precursor for the Beckmann rearrangement.

Parameter Value / Reagent Purpose
Solid Support Wang Resin (100-200 mesh, 1.0 mmol/g loading)Standard polystyrene-based resin for immobilization of carboxylic acids.
Precursor 4-carboxy-bicyclo[2.2.2]octan-2-oneProvides the bicyclic ketone for rearrangement and a handle for resin attachment.
Coupling Reagent N,N'-Diisopropylcarbodiimide (DIC)Activates the carboxylic acid for esterification with the resin's hydroxyl groups.
Coupling Catalyst 4-(Dimethylamino)pyridine (DMAP)Catalyzes the esterification reaction.
Solvent Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) (1:1)Swells the resin and dissolves the reagents.
Reaction Time 12-18 hoursAllows for complete coupling of the precursor to the resin.
Temperature Room TemperatureStandard temperature for esterification coupling reactions.
Post-Coupling Wash DMF, DCM, Methanol (MeOH)Removes excess reagents and byproducts.
Capping (Optional) Acetic Anhydride / Pyridine in DCMBlocks any unreacted hydroxyl groups on the resin to prevent side reactions in subsequent steps.

Step-by-Step Procedure:

  • Swell the Wang resin (1.0 g, 1.0 mmol) in a 1:1 mixture of DCM and DMF (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the solvent.

  • In a separate flask, dissolve 4-carboxy-bicyclo[2.2.2]octan-2-one (3.0 mmol), and DMAP (0.3 mmol) in 1:1 DCM/DMF (10 mL).

  • Add DIC (3.0 mmol) to the solution from step 3 and stir for 5 minutes.

  • Add the activated precursor solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 12-18 hours.

  • Drain the reaction vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • (Optional) To cap unreacted sites, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine (5% v/v) in DCM for 1 hour. Wash as in step 7.

  • Dry the resin under high vacuum.

Part 2: On-Resin Synthesis of the 2-Azabicyclo[3.2.2]nonan-3-one Core

With the precursor securely attached to the solid support, the next phase involves the chemical transformations to construct the target scaffold.

Protocol 2.1: On-Resin Oxime Formation

  • Rationale: The formation of an oxime from the resin-bound ketone is the necessary first step for the Beckmann rearrangement.

Parameter Value / Reagent Purpose
Reagent Hydroxylamine hydrochlorideReacts with the ketone to form the oxime.
Base PyridineNeutralizes the HCl byproduct.
Solvent Ethanol (EtOH) / Pyridine (4:1)Dissolves the reagents and swells the resin.
Reaction Time 24 hoursDrives the reaction to completion.
Temperature 60 °CAccelerates the rate of oxime formation.
Post-Reaction Wash EtOH, DMF, DCMRemoves excess hydroxylamine and pyridine.

Step-by-Step Procedure:

  • Swell the resin-bound ketone (1.0 mmol) in a 4:1 mixture of EtOH and pyridine (10 mL) for 30 minutes.

  • Add hydroxylamine hydrochloride (5.0 mmol) to the resin suspension.

  • Heat the reaction mixture to 60 °C and agitate for 24 hours.

  • Cool to room temperature, drain the solvent, and wash the resin sequentially with EtOH (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 2.2: On-Resin Beckmann Rearrangement

  • Rationale: This is the key ring-expansion step to form the bicyclic lactam. The use of a solid-supported acid catalyst or a strong acid in a non-nucleophilic solvent is crucial.[7][10]

Parameter Value / Reagent Purpose
Catalyst Polyphosphoric acid (PPA) or Eaton's ReagentPromotes the rearrangement of the oxime to the lactam.
Solvent Toluene or Dichloromethane (DCM)A non-nucleophilic solvent that swells the resin.
Reaction Time 12-24 hoursAllows for the completion of the rearrangement.
Temperature 80-100 °CProvides the necessary energy for the rearrangement to occur.
Post-Reaction Wash Toluene/DCM, DMF, MeOH, DCMThoroughly removes the acid catalyst and any byproducts.

Step-by-Step Procedure:

  • Swell the resin-bound oxime (1.0 mmol) in toluene (10 mL) for 30 minutes.

  • Add polyphosphoric acid (a sufficient amount to create a slurry) to the resin suspension.

  • Heat the mixture to 100 °C and agitate for 12-24 hours.

  • Cool to room temperature, drain the solvent, and wash the resin with toluene (3 x 10 mL), followed by DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under high vacuum.

On-Resin_Synthesis cluster_0 On-Resin Scaffold Formation Resin_Ketone Resin-Bound Ketone Bicyclo[2.2.2]octan-2-one Resin_Oxime Resin-Bound Oxime Resin_Ketone->Resin_Oxime NH2OH·HCl, Pyridine Resin_Lactam Resin-Bound Lactam 2-Azabicyclo[3.2.2]nonan-3-one Resin_Oxime->Resin_Lactam Polyphosphoric Acid, Heat

Caption: Key on-resin transformations for the synthesis of the 2-azabicyclo[3.2.2]nonan-3-one core.

Part 3: On-Resin Diversification (Optional)

The secondary amine of the newly formed lactam provides a handle for further diversification. This allows for the creation of a library of compounds from a common intermediate.

Protocol 3.1: N-Alkylation of the Resin-Bound Lactam

  • Rationale: Introducing substituents on the nitrogen atom is a common strategy to explore the structure-activity relationship (SAR) of lactam-containing compounds.

Parameter Value / Reagent Purpose
Alkylating Agent Alkyl halide (e.g., R-Br, R-I)Provides the R-group for N-alkylation.
Base Diisopropylethylamine (DIPEA)A non-nucleophilic base to deprotonate the lactam nitrogen.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent suitable for SN2 reactions.
Reaction Time 12-18 hoursEnsures complete alkylation.
Temperature 50 °CAccelerates the alkylation reaction.
Post-Reaction Wash DMF, DCMRemoves excess reagents and base.

Step-by-Step Procedure:

  • Swell the resin-bound lactam (1.0 mmol) in DMF (10 mL) for 30 minutes.

  • Add the alkyl halide (5.0 mmol) and DIPEA (10.0 mmol).

  • Heat the reaction mixture to 50 °C and agitate for 12-18 hours.

  • Cool to room temperature, drain the solvent, and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin under high vacuum.

Part 4: Cleavage and Purification

The final step is the release of the synthesized compounds from the solid support.

Protocol 4.1: Acid-Catalyzed Cleavage from Wang Resin

  • Rationale: The ester linkage of the Wang resin is labile to strong acids, allowing for the release of the product with a carboxylic acid functionality.

Parameter Value / Reagent Purpose
Cleavage Cocktail 95% Trifluoroacetic acid (TFA) / 2.5% Water / 2.5% Triisopropylsilane (TIS)TFA cleaves the ester linkage, while water and TIS act as scavengers for any reactive cationic species.
Reaction Time 2-3 hoursSufficient time for complete cleavage.
Temperature Room TemperatureStandard condition for TFA cleavage.
Work-up Precipitation in cold diethyl ether, centrifugation, and lyophilizationIsolates the crude product from the cleavage cocktail and resin remnants.
Purification Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Purifies the final compound to the desired level.

Step-by-Step Procedure:

  • Place the dry, derivatized resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation and decant the ether.

  • Wash the precipitate with cold diethyl ether.

  • Dry the crude product under vacuum.

  • Purify the final compound by preparative RP-HPLC.

  • Characterize the purified product by LC-MS and NMR.

Conclusion and Future Perspectives

This application note details a comprehensive and robust protocol for the solid-phase synthesis of libraries based on the 2-azabicyclo[3.2.2]nonan-3-one scaffold. By leveraging a key on-resin Beckmann rearrangement, this methodology provides an efficient route to this valuable class of constrained bicyclic lactams. The ability to perform on-resin diversification further enhances the utility of this approach for generating compound libraries for drug discovery and chemical biology applications. Future work could involve exploring alternative linker strategies to yield different functional groups upon cleavage, as well as expanding the range of on-resin chemical transformations to further increase the structural diversity of the resulting library.

References

  • Banik, B. K. (2011). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • Nielsen, T. E., Le Quement, S., & Meldal, M. (2005). Solid-Phase Synthesis of Bicyclic Dipeptide Mimetics by Intramolecular Cyclization of Alcohols, Thiols, Amines, and Amides with N-Acyliminium Intermediates. Organic Letters, 7(16), 3613–3616. [Link]

  • Mata, E. G. (1999). Solid-phase and combinatorial synthesis in beta-lactam chemistry. Current Pharmaceutical Design, 5(11), 955-964. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

  • Various Authors. (2025). Solid Supports for Combinatorial Chemistry. ResearchGate. [Link]

  • Oldenburg, K. R., et al. (2021). Immobilization of Molecular Catalysts on Solid Supports via Atomic Layer Deposition for Chemical Synthesis in Sustainable Solvents. ChemRxiv. [Link]

  • Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmoduim falciparum K1. ResearchGate. [Link]

  • Gale, P. A., et al. (1998). Solid-phase synthesis of constrained terminal and internal lactam peptidomimetics. Journal of the American Chemical Society, 120(45), 11867-11874. [Link]

  • Patsnap. (2025). How to Immobilize Enzymes on Solid Supports. [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. [Link]

  • Kaczmarek, K., et al. (2023). Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration. MDPI. [Link]

  • Sharma, S., & Kumar, P. (2013). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. International Journal of Pharmaceutical Sciences and Research, 4(9), 3326-3335. [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. [Link]

  • Proulx, C., & Lubell, W. D. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 16(21), 5594–5597. [Link]

  • Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. PubMed. [Link]

  • Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(5), 2209–2217. [Link]

  • Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585. [Link]

  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Seebacher, W., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. MDPI. [Link]

  • Seebacher, W., et al. (2008). Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense. PubMed. [Link]

  • CN103483488A - Preparation method of resin catalyst for producing caprolactam. (2014).
  • The Organic Chemistry Tutor. (2026). Beckmann Rearrangement Mechanism Explained. YouTube. [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Azabicyclo[3.2.2]nonan-3-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Azabicyclo[3.2.2]nonane Scaffold

The 2-azabicyclo[3.2.2]nonane framework, a bridged bicyclic lactam, represents a conformationally restricted scaffold of significant interest in medicinal chemistry and drug development. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive template for designing ligands that can achieve high selectivity and affinity for biological targets. Derivatives of this scaffold have demonstrated promising antiprotozoal activities, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense, establishing them as valuable lead compounds for the development of new therapeutics.[1][2][3] The synthesis of enantiomerically pure analogs is paramount, as the stereochemistry of a molecule often dictates its pharmacological activity and metabolic profile.

This guide provides a detailed overview of robust and modern strategies for the asymmetric synthesis of chiral 2-azabicyclo[3.2.2]nonan-3-one analogs, focusing on the underlying principles, experimental protocols, and the rationale behind methodological choices.

Strategic Overview: Pathways to Enantiopure Bridged Lactams

The asymmetric construction of the 2-azabicyclo[3.2.2]nonan-3-one core can be approached via two principal strategies. The first, a more traditional and widely validated route, involves the synthesis of a chiral bicyclo[2.2.2]octan-2-one precursor, followed by a stereoretentive Beckmann rearrangement. The second is a cutting-edge approach that employs a direct catalytic asymmetric nitrogen insertion into a prochiral ketone.

G cluster_0 Asymmetric Synthesis Strategies cluster_1 Strategy 1: Chiral Precursor Synthesis cluster_2 Strategy 2: Direct Asymmetric C-N Bond Formation Start Prochiral Starting Materials (e.g., Cyclohexenone, Phenols) OrganoCat A: Organocatalytic Michael-Aldol Cascade Start->OrganoCat Dearom B: Asymmetric Dearomatization / [4+2] Cycloaddition Start->Dearom SymmKetone Symmetric Bicyclo[2.2.2]octan-2-one ChiralKetone Chiral Bicyclo[2.2.2]octan-2-one Beckmann Classic Beckmann Rearrangement ChiralKetone->Beckmann OrganoCat->ChiralKetone Dearom->ChiralKetone AsymBeckmann Catalytic Asymmetric Beckmann Rearrangement SymmKetone->AsymBeckmann Target Chiral 2-Azabicyclo[3.2.2]nonan-3-one AsymBeckmann->Target Beckmann->Target

Caption: Overview of synthetic strategies to chiral 2-azabicyclo[3.2.2]nonan-3-ones.

Strategy 1: Chiral Precursor Synthesis Followed by Beckmann Rearrangement

This robust strategy hinges on first establishing the required stereocenters in a carbocyclic precursor, the bicyclo[2.2.2]octan-2-one skeleton. The chirality, once installed, is then transferred during a subsequent, non-asymmetric, ring expansion reaction. The key to success lies in the highly enantioselective synthesis of the ketone intermediate.

1A. Organocatalytic Michael-Aldol Cascade to Chiral Bicyclo[2.2.2]octan-2-ones

This method provides a powerful and scalable route using readily available starting materials and a chiral organocatalyst. The reaction proceeds through a one-pot Michael addition followed by an intramolecular aldol condensation to construct the bicyclic core with high stereocontrol.[4]

Causality and Mechanistic Insight: The use of a diarylprolinol silyl ether catalyst is critical. The secondary amine of the catalyst forms an enamine with the aldehyde (phenylacetaldehyde), which then acts as the nucleophile in a Michael addition to 2-cyclohexenone. The chiral environment of the catalyst directs this addition to a specific face of the enone. A subsequent intramolecular aldol reaction, also mediated by the catalyst, closes the second ring to form the bicyclic system. The bulky silyl ether group on the prolinol catalyst enhances stereoselectivity by providing steric hindrance that directs the approach of the reactants.

G cluster_workflow Organocatalytic Workflow A 1. Mix 2-Cyclohexenone, Phenylacetaldehyde, & Catalyst B 2. Add Acid Co-catalyst A->B C 3. Stir at Room Temp (e.g., 24-48h) B->C D 4. Quench Reaction C->D E 5. Purify via Column Chromatography D->E F Result: Chiral Hydroxy- Bicyclo[2.2.2]octanone E->F

Caption: Workflow for organocatalytic synthesis of the chiral ketone precursor.

Protocol 1A: Synthesis of (1R,4R,5S,6R)-6-Hydroxy-5-phenylbicyclo[2.2.2]octan-2-one [4]

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (prolinol catalyst, 0.1 mmol, 10 mol%).

  • Solvent and Reactants: Add anhydrous toluene (2.0 mL) and stir until the catalyst dissolves. Add 2-cyclohexenone (1.0 mmol, 1.0 equiv) followed by phenylacetaldehyde (1.2 mmol, 1.2 equiv).

  • Initiation: Add benzoic acid (0.1 mmol, 10 mol%) as a co-catalyst.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction typically requires 24-48 hours for completion.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the crystalline product.

  • Characterization: The product, 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one, can be further functionalized (e.g., dehydration) before the Beckmann rearrangement.

CatalystSubstrate 1Substrate 2Yield (%)ee (%)
(S)-Prolinol Silyl Ether2-CyclohexenonePhenylacetaldehyde~75%>98%
(S)-Prolinol Silyl Ether2-Cyclohexenone2-Naphthylacetaldehyde~70%>98%
1B. The Beckmann Rearrangement: Ring Expansion to the Lactam

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime to an amide.[1][5] In this context, the chiral bicyclo[2.2.2]octan-2-one is first converted to its corresponding oxime. The rearrangement then proceeds with the migration of the alkyl group that is anti-periplanar to the hydroxyl group of the oxime, expanding the ring to form the desired 2-azabicyclo[3.2.2]nonan-3-one. The stereochemistry of the migrating carbon is retained.

Causality and Mechanistic Insight: The choice of acid is crucial for promoting the rearrangement. Strong acids like sulfuric acid or polyphosphoric acid are common, but milder reagents like hydroxylamine-O-sulfonic acid can also be effective.[5] The reaction proceeds via protonation of the oxime hydroxyl, creating a good leaving group (water). The subsequent migration of the bridgehead carbon is concerted with the departure of the leaving group, preventing the formation of a high-energy nitrenium ion. The rigidity of the bicyclic system ensures a clean and predictable migration, leading to the desired bridged lactam.

Protocol 1B: Beckmann Rearrangement [1][5]

  • Oxime Formation:

    • Dissolve the chiral bicyclo[2.2.2]octan-2-one (1.0 mmol) in ethanol (5 mL).

    • Add hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (1.5 mmol).

    • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting ketone is consumed.

    • Cool the reaction, add water, and extract the oxime product with dichloromethane. Dry and concentrate to use in the next step without further purification.

  • Rearrangement:

    • To a flask containing polyphosphoric acid (PPA, ~10 g) heated to 80-100 °C, add the crude oxime (1.0 mmol) portion-wise with vigorous stirring.

    • Alternatively, suspend the ketone (1.0 mmol) in glacial acetic acid (5 mL), add hydroxylamine-O-sulfonic acid (1.2 mmol), and reflux overnight.[5]

    • Heat the mixture for 1-2 hours at 100-120 °C.

    • Monitor the reaction by TLC.

    • Carefully pour the hot, viscous mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ or NaOH solution until pH > 8.

    • Extract the aqueous layer with dichloromethane or chloroform (4 x 15 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude lactam by column chromatography or recrystallization.

Strategy 2: Catalytic Asymmetric Beckmann Rearrangement

This advanced strategy represents the state-of-the-art in asymmetric lactam synthesis, aiming to induce chirality during the nitrogen insertion step itself.[6][7] This approach utilizes a prochiral or meso ketone and a chiral catalyst system to achieve an enantioselective condensation with a nitrogen source, followed by a stereospecific rearrangement.

Causality and Mechanistic Insight: This process is not a direct asymmetric rearrangement but rather an asymmetric condensation followed by a stereospecific rearrangement. A chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid) protonates the ketone, activating it for condensation with a nitrogen source like diphenylphosphinyl hydroxylamine (DPPH). The chiral environment of the catalyst directs the condensation to occur enantioselectively, forming a chiral oxime-like intermediate. A Lewis acid promoter then facilitates the rearrangement, which proceeds with high stereospecificity. The enantioselectivity is therefore set in the initial C-N bond-forming step. While this method has been demonstrated for monocyclic ketones, its application to bicyclic systems is a logical and promising extension.[6][8]

G cluster_mechanism Proposed Asymmetric Beckmann Mechanism A Prochiral Ketone D [Ketone-CBA Complex] A->D B Chiral Brønsted Acid Catalyst (CBA) B->D C DPPH (N-source) E Enantioselective Condensation C->E D->E F Chiral Intermediate E->F H Stereospecific Rearrangement F->H G Lewis Acid Promoter G->H I Chiral Lactam H->I

Caption: Key steps in the catalytic asymmetric Beckmann rearrangement.

Protocol 2: Proposed Asymmetric Rearrangement of Bicyclo[2.2.2]octan-2-one [6]

  • Setup: In a glovebox, add the symmetric bicyclo[2.2.2]octan-2-one (0.2 mmol, 1.0 equiv), diphenylphosphinyl hydroxylamine (DPPH, 0.24 mmol, 1.2 equiv), and a chiral phosphoric acid catalyst (e.g., TRIP, 0.02 mmol, 10 mol%) to a flame-dried vial.

  • Solvent and Additives: Add anhydrous solvent (e.g., toluene or chlorobenzene, 1.0 mL) followed by the Lewis acid promoter (e.g., Zn(OTf)₂, 0.3 mmol, 1.5 equiv).

  • Reaction Conditions: Seal the vial and stir the mixture at the optimized temperature (e.g., 40-60 °C) for 24-72 hours.

  • Monitoring: Periodically take aliquots to monitor conversion and enantiomeric ratio (er) by chiral HPLC or SFC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated solution of NaHCO₃.

  • Extraction and Purification: Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.

Ketone SubstrateCatalyst SystemYield (%)erReference
4-tert-ButylcyclohexanoneTRIP / Zn(OTf)₂95%97:3[6]
3-Phenylcyclopentanone(R)-STRIP / Zn(NTf₂)₂91%96:4[6]
Bicyclo[2.2.2]octan-2-oneProposedTo be determinedTo be determined-

(Note: Data for the bicyclic substrate is proposed based on the success with other cyclic ketones).

Conclusion and Future Outlook

The asymmetric synthesis of 2-azabicyclo[3.2.2]nonan-3-one analogs is an achievable goal for medicinal chemists through well-defined synthetic strategies. The pathway involving an organocatalytic synthesis of a chiral bicyclo[2.2.2]octanone followed by a classical Beckmann rearrangement offers a reliable and scalable method with excellent enantiocontrol. For researchers seeking more innovative and atom-economical routes, the emerging field of catalytic asymmetric nitrogen insertion presents a compelling, albeit less explored, alternative for this specific scaffold. The protocols and insights provided herein serve as a comprehensive guide for the practical synthesis of these valuable chiral building blocks, enabling further exploration of their therapeutic potential.

References

  • Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. European Journal of Pharmaceutical Sciences, 27(2-3), 141-149. [Link]

  • Chandler, J. R., et al. (2018). Scalable Synthesis of Enantiomerically Pure Bicyclo[2.2.2]octadiene Ligands. The Journal of Organic Chemistry, 83(15), 8345-8352. [Link]

  • Weis, R., et al. (2008). Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry Letters, 18(12), 3595-3598. [Link]

  • Diaba, F., & Bonjoch, J. (2009). Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalysed tandem desymmetrisation and intramolecular aldolisation. Organic & Biomolecular Chemistry, 7(12), 2517-2519. [Link]

  • Alcaide, B., et al. (2020). Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels-Alder Reaction. Organic Letters, 22(6), 2269-2274. [Link]

  • Hammes, J., et al. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science. (Note: This is a future-dated reference from the search results, reflecting a very recent publication or preprint). [Link]

  • Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. University of Alberta Libraries. [Link]

  • Tani, K., & Stoltz, B. M. (2006). The Total Synthesis of (±)-2-Quinuclidone. Angewandte Chemie International Edition, 45(15), 2449-2452. (Note: While not the target molecule, this is a seminal paper on bridged lactam synthesis via Schmidt reaction). [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]

  • Hammes, J., et al. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. RSC Publishing. (Note: Future-dated reference). [Link]

  • ResearchGate. Accessing chiral lactams by asymmetric nitrogen insertion. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Synthesis of 2-Azabicyclo[3.2.2]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Beckmann Rearrangement Yields for Bicyclo[2.2.2]octan-2-one Oxime Case ID: BR-222-OPT Support Tier: Senior Application Scientist

Executive Summary

The conversion of bicyclo[2.2.2]octan-2-one oxime to 2-azabicyclo[3.2.2]nonan-3-one is a pivotal step in synthesizing isoquinuclidine derivatives, which are critical scaffolds for 5-HT3 antagonists and anti-protozoal agents.

Users frequently encounter two critical failure modes:

  • Grob Fragmentation (Beckmann Fragmentation): Ring opening to form unsaturated nitriles rather than ring expansion to the lactam.

  • Workup Losses: The high water solubility of the bridged lactam leads to poor recovery during standard aqueous extractions.

This guide provides a validated "Gold Standard" protocol using Cyanuric Chloride (TCT) to minimize thermal stress and fragmentation, alongside a troubleshooting matrix for yield optimization.

Module 1: The Gold Standard Protocol (TCT-Mediated)

We recommend the Cyanuric Chloride (TCT) / DMF method over traditional Polyphosphoric Acid (PPA). PPA requires high temperatures (


C) which promotes fragmentation in strained bicyclic systems. The TCT method operates at room temperature via a Vilsmeier-Haack-type intermediate, significantly boosting the lactam yield.
Reagents & Stoichiometry
ComponentEquiv.Role
Bicyclo[2.2.2]octan-2-one oxime 1.0Substrate
Cyanuric Chloride (TCT) 1.1Activator (forms leaving group)
DMF SolventSolvent & Catalyst (forms Vilsmeier adduct)
Water ExcessQuench
Step-by-Step Methodology
  • Activation Complex Formation:

    • Dissolve TCT (1.1 equiv) in anhydrous DMF (5 mL per mmol substrate) under

      
      .
      
    • Checkpoint: Ensure TCT is fully dissolved. The solution may turn slightly yellow.

  • Substrate Addition:

    • Add the oxime (1.0 equiv) slowly to the TCT-DMF mixture at 0°C .

    • Why: Controlling the exotherm at the addition stage prevents immediate fragmentation of the activated O-triazinyl oxime intermediate.

  • Rearrangement:

    • Allow the reaction to warm to 25°C (Room Temp) . Stir for 2–4 hours.

    • Monitoring: TLC (5% MeOH in DCM) should show consumption of the oxime (

      
      ) and appearance of the lactam (
      
      
      
      ).
  • Quench & Workup (Critical for Yield):

    • Pour the reaction mixture into saturated aqueous

      
        (not water alone) to neutralize HCl generated in situ.
      
    • Extraction: Extract continuously with

      
       or DCM. Simple separatory funnel extraction often leaves 20–30% of the product in the aqueous phase due to the polarity of the lactam.
      

Module 2: Comparative Reagent Performance

Select your reagent based on available equipment and tolerance for thermal stress.

Reagent SystemReaction TempTypical YieldRisk ProfileRecommended For
TCT / DMF 25°C85–92%Low (Minimal fragmentation)Standard Synthesis
Polyphosphoric Acid (PPA) 110–130°C50–65%High (Thermal fragmentation, viscous workup)Industrial scale (if purified by crystallization)
MsCl /

0°C70–80%Medium (Sulfonate esters can be unstable)Small scale screening
Eaton's Reagent 60°C60–75%Medium (Better viscosity than PPA)Alternative to PPA

Module 3: Troubleshooting & Diagnostics

Issue 1: "I see a nitrile peak in IR ( ) and low lactam yield."

Diagnosis: You are experiencing Grob Fragmentation . Mechanism: In bridged systems, if the C-C bond anti-periplanar to the leaving group aligns perfectly with the leaving group, the carbocation can cleave the ring instead of migrating. This is exacerbated by heat. Solution:

  • Switch to TCT/DMF: Lower temperature prevents the activation energy threshold for fragmentation from being reached.

  • Solvent Change: If using protic acids, switch to a non-nucleophilic solvent (Nitromethane or DCM) to stabilize the rearranging cation species.

Issue 2: "My product mass is low, but the reaction looked complete on TLC."

Diagnosis: Aqueous Phase Retention. Mechanism: 2-Azabicyclo[3.2.2]nonan-3-one is a polar, bridged amide. It has significant water solubility, especially in the presence of DMF (which acts as a phase transfer cosolvent). Solution:

  • Salting Out: Saturate the aqueous quench layer with solid NaCl before extraction.

  • Solvent Choice: Use Chloroform/Isopropanol (3:1) for extraction instead of pure DCM. This increases the partition coefficient favoring the organic phase.

Issue 3: "The reaction mixture turned into a black tar (PPA method)."

Diagnosis: Polymerization/Charring. Mechanism: PPA is a powerful dehydrating agent. At


C, it can dehydrate the oxime to nitriles which then polymerize.
Solution: 
  • Temperature Ramp: Do not plunge the oxime into hot PPA. Mix at 60°C until homogenous, then ramp to 110°C.

  • Switch Reagent: Use Eaton’s Reagent (

    
     in Methanesulfonic acid). It is less viscous and operates at lower temperatures (60–80°C).
    

Module 4: Mechanistic Visualization

Pathway Analysis: Rearrangement vs. Fragmentation

The following diagram illustrates the bifurcation point where yield is lost. The "Anti-Periplanar Alignment" node is the critical decision point determined by your catalyst and temperature.

BeckmannPathways Oxime Bicyclo[2.2.2]octan-2-one Oxime Activation O-Activation (Protonation/Esterification) Oxime->Activation TCT/DMF or Acid Alignment Geometric Alignment (Anti-Periplanar Bond) Activation->Alignment Migration 1,2-Alkyl Shift (Bridgehead Migration) Alignment->Migration Low Temp (<40°C) Kinetic Control Fragmentation C-C Bond Cleavage (Grob Fragmentation) Alignment->Fragmentation High Temp (>100°C) Thermodynamic Control Imidate Nitrilium Ion / Imidate Migration->Imidate Lactam PRODUCT: 2-Azabicyclo[3.2.2]nonan-3-one Imidate->Lactam Hydrolysis Nitrile BYPRODUCT: Unsaturated Nitrile Fragmentation->Nitrile

Caption: Mechanistic bifurcation. High temperatures (red path) favor ring opening (fragmentation), while controlled activation (green path) favors the desired alkyl shift.

Module 5: Workflow Visualization (TCT Method)

TCTWorkflow Start Start: Anhydrous DMF Step1 Add TCT (1.1 equiv) Start->Step1 Step2 Add Oxime (0°C, Slow) Step1->Step2 Vilsmeier Complex Forms Step3 Reaction (25°C, 3h) Step2->Step3 Step4 Quench: Sat. Na2CO3 Step3->Step4 Check TLC Step5 Extract: CHCl3/IPA (3:1) Step4->Step5 pH 8-9 Final Evaporate & Dry Step5->Final

Caption: Optimized TCT/DMF workflow. Note the specific extraction solvent (CHCl3/IPA) to maximize recovery.

References

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002).[1][2] Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. [Link]

  • Seebacher, W., et al. (2006). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1.[3] Journal of Pharmacy and Pharmacology, 58(1), 121–127. [Link]

  • Grob, C. A. (1969). Mechanisms and stereochemistry of heterolytic fragmentation. Angewandte Chemie International Edition, 8(8), 535–546. [Link]

Sources

Validation & Comparative

Comparative analysis of the reactivity of 2-Azabicyclo[3.2.2]nonan-3-one and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Azabicyclo[3.2.2]nonan-3-one scaffold represents a critical structural evolution in medicinal chemistry, offering a "Goldilocks" balance between the rigid, highly strained 2-azabicyclo[2.2.2]octan-3-one (Isoquinuclidone) and the conformationally mobile monocyclic lactams. This guide provides a comparative analysis of its reactivity, stability, and pharmaceutical utility against its primary isomers and homologues.

Structural Analysis & Isomer Landscape

To understand the reactivity differences, one must analyze the ring strain and conformational freedom of the [3.2.2] system versus its competitors.

The Core Comparison
  • Target Molecule: 2-Azabicyclo[3.2.2]nonan-3-one [1][2]

    • Structure: A bicyclic lactam where the amide functionality resides within a 3-carbon bridge.

    • Topology: The amide bond is part of a 7-membered ring fused to two 6-membered rings.

    • Characteristics: Moderate flexibility; the amide bond is essentially planar and stable (non-twisted).

  • Homologue (Rigid Comparator): 2-Azabicyclo[2.2.2]octan-3-one (Isoquinuclidone)

    • Structure: Lower homologue with the amide in a 2-carbon bridge.

    • Topology: Amide is part of a rigid boat-conformation 6-membered ring.

    • Characteristics: High torsional strain; the amide bond is forced into a twisted conformation, increasing susceptibility to nucleophilic attack (hydrolysis).

  • Regioisomer (Symmetric Comparator): 3-Azabicyclo[3.2.2]nonan-3-one

    • Structure: Nitrogen is centrally located in the 3-carbon bridge.

    • Characteristics: Meso compound (achiral plane of symmetry); highly lipophilic; often exhibits superior receptor fit in antiprotozoal applications.

IsomerComparison cluster_0 Target Scaffold cluster_1 Rigid Homologue cluster_2 Regioisomer Target 2-Azabicyclo[3.2.2]nonan-3-one (Flexible, Stable Amide) Rigid 2-Azabicyclo[2.2.2]octan-3-one (High Strain, Twisted Amide) Target->Rigid Decreased Ring Size Increased Strain Regio 3-Azabicyclo[3.2.2]nonan-3-one (Symmetric, High Lipophilicity) Target->Regio Positional Isomerism Symmetry Change caption Figure 1: Structural relationship between the [3.2.2] target and its key comparators.

Reactivity Profile: Hydrolytic Stability & Functionalization

The reactivity of bicyclic lactams is governed by Bredt’s Rule and amide resonance disruption.

A. Amide Bond Stability (Hydrolysis)

The stability of the lactam bond is the primary differentiator.

  • [2.2.2] System: The rigid cage forces the amide nitrogen into a semi-pyramidal geometry, disrupting the

    
     resonance. This "twisted amide" acts more like an amino-ketone, making it highly reactive  toward hydrolysis.
    
  • [3.2.2] System: The extra methylene group in the bridge relaxes the ring strain. The amide group can adopt a planar conformation, restoring resonance stabilization. Consequently, 2-azabicyclo[3.2.2]nonan-3-one behaves like a typical lactam , requiring harsh conditions (strong acid/base + heat) for hydrolysis.

Feature2-Azabicyclo[2.2.2]octan-3-one2-Azabicyclo[3.2.2]nonan-3-one
Amide Character Twisted (Active)Planar (Stable)
Hydrolysis Rate Fast (

mins/hours)
Slow (Stable indefinitely at RT)
N-Alkylation Difficult (Steric hindrance)Facile (Flexible bridge)
Primary Utility Acylating Agent / Reactive IntermediateStable Scaffold / Pharmacophore
B. Synthetic Protocol: N-Alkylation & Reduction

The [3.2.2] scaffold is most often utilized as an amine precursor. The lactam is alkylated and then reduced.

Standard Operating Procedure (SOP): N-Alkylation of 2-Azabicyclo[3.2.2]nonan-3-one

  • Objective: Introduce a pharmacophore side chain.

  • Reagents: Sodium Hydride (NaH), DMF, Alkyl Halide (R-X).

  • Protocol:

    • Activation: Dissolve 2-azabicyclo[3.2.2]nonan-3-one (1.0 eq) in anhydrous DMF under Argon. Cool to 0°C.

    • Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases. Note: The planar amide allows facile deprotonation compared to the twisted [2.2.2] analog.

    • Alkylation: Add Alkyl Halide (1.1 eq) dropwise. Warm to RT and stir for 2-4 hours.

    • Workup: Quench with water, extract with EtOAc.

    • Reduction (Optional): To convert to the amine (drug active form), reflux the N-alkylated lactam with

      
       in THF for 12 hours.
      

Comparative Performance in Drug Discovery

In antiprotozoal research (Malaria and Sleeping Sickness), the [3.2.2] system consistently outperforms the [2.2.2] system. The "flexibility hypothesis" suggests that the [3.2.2] scaffold can adjust its conformation to fit into the binding pockets of Plasmodium falciparum targets more effectively than the rigid [2.2.2] cage.

Experimental Data: Antiprotozoal Activity (IC50)

Comparison of N-dialkylaminoalkyl derivatives against P. falciparum (Strain K1 - Multiresistant)

Scaffold TypeCompound ClassIC50 (µM)Selectivity Index (SI)Performance Note
[2.2.2] Rigid 4-amino-bicyclo[2.2.2]octane> 1.0LowPoor fit due to rigidity.
[3.2.2] Flexible 2-azabicyclo[3.2.2]nonane 0.05 - 0.20 High (>100) Standard "Lead" series.
[3.2.2] Regio 3-azabicyclo[3.2.2]nonane 0.02 - 0.09 Very High Superior potency; symmetric.

Key Insight: The 3-azabicyclo[3.2.2]nonane (regioisomer) often exhibits slightly higher potency than the 2-aza isomer. This is attributed to its symmetry and the central placement of the nitrogen, which may offer a more balanced hydrophobic interaction within the target protein's lipophilic pocket.

ActivityPath cluster_activity Biological Outcome (IC50 vs P. falciparum) Synthesis Precursor: Bicyclo[2.2.2]octan-2-one Rearrangement Beckmann Rearrangement (NH2OSO3H / AcOH) Synthesis->Rearrangement Lactam Lactam Intermediate (2-Azabicyclo[3.2.2]nonan-3-one) Rearrangement->Lactam Reduction Reduction (LiAlH4) Lactam->Reduction Amine Active Scaffold (2-Azabicyclo[3.2.2]nonane) Reduction->Amine Result2 [3.2.2] 2-Aza 0.05 - 0.20 µM (Flexible) Amine->Result2 Result1 [2.2.2] Analogs > 1.0 µM (Rigid) Result3 [3.2.2] 3-Aza 0.02 - 0.09 µM (Optimal) caption Figure 2: Synthesis pathway and comparative biological activity.

References

  • Seebacher, W., et al. (2006). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1.[1][2] Journal of Pharmaceutical Sciences. Link

  • Weis, R., et al. (2015).[3] Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities.[4][5] Bioorganic & Medicinal Chemistry Letters. Link

  • Faist, J., et al. (2022).[1] Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules.[1][3][5][6][7][8][9][10][11][12][13] Link

  • Blackburn, G. M., et al. (1980). The Chemistry of Bridged Lactams.[9][13][14] (Review of twisted amide reactivity). Link

Sources

Biological activity of 2-Azabicyclo[3.2.2]nonan-3-one derivatives versus other scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Conformational Expansion

In the landscape of bridged bicyclic scaffolds, the 2-azabicyclo[3.2.2]nonan-3-one system represents a critical "conformational expansion" from the classic bicyclo[2.2.2]octane and quinuclidine cores. While traditionally viewed as a synthetic intermediate (via the Schmidt reaction), recent medicinal chemistry campaigns have validated this scaffold—and its reduced amine derivatives—as a privileged structure for antiprotozoal therapeutics , specifically against Plasmodium falciparum (Malaria) and Trypanosoma brucei (African Sleeping Sickness).

This guide objectively compares the 2-azabicyclo[3.2.2]nonane architecture against established scaffolds (Quinuclidine, Tropane, and its isomer 3-azabicyclo[3.2.2]nonane), highlighting its superior efficacy in anti-infective applications and distinct steric profile.

Structural & Synthetic Foundation

The 2-azabicyclo[3.2.2]nonan-3-one scaffold is accessed primarily through the ring expansion of bicyclo[2.2.2]octan-2-one. This "one-carbon insertion" introduces flexibility absent in the rigid [2.2.2] parent system, a feature critical for its biological activity.

Synthesis Pathway (Schmidt Rearrangement)

The lactam (3-one) is the direct product of the Schmidt reaction, which is subsequently reduced to the biologically active amine.

Synthesis Start Bicyclo[2.2.2]octan-2-one Reagent Schmidt Reaction (NaN3, H+) Start->Reagent Lactam 2-Azabicyclo[3.2.2]nonan-3-one (The Scaffold) Reagent->Lactam Ring Expansion Amine 2-Azabicyclo[3.2.2]nonane (Active Pharmacophore) Lactam->Amine Reduction (LiAlH4)

Figure 1: Synthetic access to the 2-azabicyclo[3.2.2]nonane core via Schmidt rearrangement of bicyclo[2.2.2]octan-2-one.

Comparative Pharmacological Profiling

The biological utility of the 2-azabicyclo[3.2.2]nonane scaffold is best understood by contrasting it with its structural analogs. While Quinuclidine dominates GPCR (Muscarinic/Nicotinic) pharmacology, the 2-Azabicyclo[3.2.2] system excels in anti-infective potency.

Table 1: Scaffold Activity Matrix
ScaffoldStructurePrimary Biological TargetKey Activity
2-Azabicyclo[3.2.2]nonane Bridged [3.2.2]Protozoal Transporters (Putative)Antiplasmodial (IC50 < 0.3 µM)Antitrypanosomal
3-Azabicyclo[3.2.2]nonane Isomer of aboveSigma Receptors / CNSAntitussive (Codeine-like)Antimorphine
Quinuclidine (1-Aza[2.2.2])Bridged [2.2.2]ACh Receptors (M1-M5, nAChR)Cholinergic Agonist/Antagonist (e.g., Cevimeline)
Bicyclo[2.2.2]octane Carbocyclic ParentVariousModerate Antiprotozoal (lower potency than 2-aza)
Deep Dive: Antiprotozoal Potency

Research indicates that the 2-azabicyclo[3.2.2]nonane derivatives significantly outperform their carbocyclic (bicyclo[2.2.2]octane) and isomeric (3-azabicyclo) counterparts in treating malaria and sleeping sickness.

  • Potency Driver: The flexibility of the [3.2.2] bridge allows the nitrogen lone pair and attached substituents to adopt conformations inaccessible to the rigid [2.2.2] system, facilitating better binding to parasitic targets.

  • Key Data Point: A 7,8-diphenyl-2-azabicyclo[3.2.2]non-5-ylamine derivative demonstrated an IC50 of 0.28 µM against Plasmodium falciparum (strain K1, multi-drug resistant), superior to the corresponding 4-aminobicyclo[2.2.2]octane derivatives.[1][2][3]

Mechanism of Action & Signaling Logic

Unlike quinuclidine, which acts as a classic orthosteric ligand for acetylcholine receptors, the 2-azabicyclo[3.2.2]nonane derivatives in antiprotozoal applications likely function by disrupting parasitic transport mechanisms or redox homeostasis, though the exact target remains under investigation.

The diagram below illustrates the divergent biological pathways of the isomeric azabicyclo-nonanes.

Pathways Scaffold2 2-Azabicyclo[3.2.2]nonane TargetProto Parasitic Transporters (Plasmodium/Trypanosoma) Scaffold2->TargetProto High Affinity Scaffold3 3-Azabicyclo[3.2.2]nonane TargetCNS Sigma Receptors / NMDA (Cough Reflex Arc) Scaffold3->TargetCNS Modulates OutcomeMalaria Inhibition of Parasite Growth (IC50 ~ 0.2 - 0.6 µM) TargetProto->OutcomeMalaria OutcomeCough Antitussive Effect (Comparable to Codeine) TargetCNS->OutcomeCough

Figure 2: Divergent pharmacological outcomes of the 2-aza vs. 3-aza regioisomers.

Experimental Protocol: In Vitro Antiplasmodial Assay

To replicate the high-potency data cited for 2-azabicyclo[3.2.2]nonane derivatives, the following standardized protocol (Microplate Assay) is recommended. This protocol ensures data comparability with established benchmarks like Chloroquine.

Materials
  • Parasite Strain: Plasmodium falciparum K1 (resistant to chloroquine and pyrimethamine).[1][2][3][4][5]

  • Media: RPMI 1640 supplemented with 0.5% ALBUMAX® II, 25 mM HEPES, 25 mM NaHCO3, 100 µg/mL neomycin.

  • Detection: [3H]-hypoxanthine incorporation.

Step-by-Step Methodology
  • Preparation: Dissolve test compounds (2-azabicyclo derivatives) in DMSO (10 mg/mL) and dilute with hypoxanthine-free culture medium.

  • Seeding: Add 100 µL of infected erythrocyte suspension (1.25% hematocrit, 0.3% parasitemia) to each well of a 96-well plate containing serial dilutions of the test compound.

  • Incubation: Incubate plates at 37°C in an atmosphere of 4% CO2, 3% O2, and 93% N2 for 48 hours.

  • Labeling: Add 0.5 µCi of [3H]-hypoxanthine to each well. Incubate for an additional 24 hours.

  • Harvesting: Harvest cells onto glass-fiber filters. Wash thoroughly with distilled water.

  • Quantification: Measure radioactivity (counts per minute) using a liquid scintillation counter.

  • Calculation: Determine IC50 values using sigmoidal dose-response regression (e.g., GraphPad Prism).

Validation Criteria:

  • Control: Chloroquine diphosphate must yield an IC50 within the historic range (e.g., ~0.06 - 0.1 µM for K1 strain) for the assay to be valid.

  • Cytotoxicity Check: Parallel assays on L6 cells (rat skeletal myoblasts) are required to calculate the Selectivity Index (SI = IC50_L6 / IC50_Parasite). A viable lead should have SI > 100.

References

  • Seebacher, W., et al. (2006).[6] Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy and Pharmacology, 58(7). Link

  • Ahmad, S., et al. (2015).[6] Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Archives of Pharmacal Research, 38, 1455–1467.[6] Link[6]

  • Hinteregger, C., et al. (2022).[2][7] Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1). Link

  • Weis, R., et al. (2008). Novel 2-azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense.[1][2][3][8][4][5] Bioorganic & Medicinal Chemistry, 16(21). Link

  • Kutterer, K. M., et al. (2005). Synthesis and antitussive activity of 3-azabicyclo[3.2.2]nonane derivatives. Bioorganic & Medicinal Chemistry Letters, 15(12). Link

Sources

Bridged Nitrogen Scaffolds: A Comparative SAR Guide to 2-Azabicyclo[3.2.2]nonan-3-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide evaluates the medicinal chemistry potential of the 2-azabicyclo[3.2.2]nonan-3-one scaffold. While often overshadowed by its rigid cousins—quinuclidine (1-azabicyclo[2.2.2]octane) and tropane (8-azabicyclo[3.2.1]octane)—the [3.2.2] nonane system offers a unique "Goldilocks" conformational profile. It bridges the gap between ultra-rigid bicyclic systems and flexible piperidines, providing distinct advantages in optimizing ligand-receptor residence time and selectivity profiles for GPCRs (Muscarinic/Nicotinic) and anti-infective targets.

PART 1: The Scaffold Advantage (Structural Comparison)

In drug discovery, the rigidity of a scaffold determines the entropic penalty of binding. The 2-azabicyclo[3.2.2]nonane core is distinct because it introduces a subtle degree of flexibility (an extra methylene unit in the bridge) compared to the standard quinuclidine.

Comparative Physicochemical Profile[1][2][3][4]

The following table contrasts the 2-azabicyclo[3.2.2]nonan-3-one core with its primary competitive scaffolds used in library design.

Feature2-Azabicyclo[3.2.2]nonan-3-one 1-Azabicyclo[2.2.2]octane (Quinuclidine) 8-Azabicyclo[3.2.1]octane (Tropane)
Bridge Size 3-carbon / 2-carbon / 2-carbon2-carbon / 2-carbon / 2-carbon3-carbon / 2-carbon / 1-carbon
Conformational State Semi-Rigid (Twisted Boat/Chair flexibility)Ultra-Rigid (Fixed Cage)Rigid (Chair/Boat equilibrium)
Lipophilicity (ClogP) Moderate (~1.2 - 1.5)Low (~0.8 - 1.1)Moderate (~1.1 - 1.4)
Primary Utility Anti-infective,

-receptor ligands, nAChR
nAChR agonists (

7), Muscarinic antagonists
DAT inhibitors, Muscarinic antagonists
Synthetic Access Moderate (Ring expansion of [2.2.2] ketones)High (Commercial availability)High (Robinson tropinone synthesis)

Expert Insight: The [3.2.2] lactam allows for the exploration of "induced fit" binding pockets where the [2.2.2] cage is too sterically bulky or too rigid to accommodate subtle receptor movements.

PART 2: SAR Case Study & Experimental Data

To illustrate the performance of this scaffold, we analyze data regarding its antiprotozoal activity (Plasmodium falciparum and Trypanosoma brucei).[1][2][3][4] This case study demonstrates how the [3.2.2] system outperforms the [2.2.2] system in specific lipophilic pockets.

Experimental Data: Antiplasmodial Potency ( )

Data derived from comparative studies by Seebacher et al. (2005, 2022).

The study compared the biological activity of derivatives where the core scaffold was the only variable.

Compound ClassScaffold TypeSubstitution (C-5/C-4)

P. falciparum (K1 strain)
Selectivity Index (SI)
A (Baseline) Bicyclo[2.2.2]octan-2-one4-amino> 5.0

M
Low
B (Isomer) 4-Amino-2-azabicyclo[3.2.2]nonan-3-one4-amino (Lactam intact)~ 2.5

M
Moderate
C (Lead) 2-Azabicyclo[3.2.2]nonane 5-amino (Reduced amine) 0.28

M
High (>90)
D (Alternative) 3-Azabicyclo[3.2.2]nonaneN-substituted0.45

M
Moderate

Key SAR Findings:

  • Lactam vs. Amine: The reduction of the lactam (C=O) to the cyclic amine (Compound C) drastically improves potency, likely due to the introduction of a basic nitrogen center capable of protonation and ionic interaction within the parasite's digestive vacuole or receptor site.

  • Regioisomerism: The 2-aza regioisomer (Compound C) consistently outperforms the 3-aza analogs (Compound D) in selectivity, suggesting the spatial vector of the nitrogen lone pair in the [3.2.2] bridge is critical for target engagement.

  • Lipophilicity: Diaryl substitution at positions 7 and 8 of the [3.2.2] ring enhances lipophilicity, facilitating membrane permeation in parasitic models.

PART 3: Experimental Protocols

Synthesis: The Schmidt Rearrangement

The most robust route to the 2-azabicyclo[3.2.2]nonan-3-one core is the ring expansion of bicyclo[2.2.2]octan-2-ones. This method is preferred over the Beckmann rearrangement for scale-up due to fewer steps, though it requires careful handling of azides.

Reagents:

  • Substrate: Bicyclo[2.2.2]octan-2-one[2][3][4][5]

  • Reagent: Sodium Azide (

    
    )
    
  • Acid: Polyphosphoric Acid (PPA) or Methanesulfonic acid (

    
    )
    
  • Solvent:

    
     (if not using neat acid)
    

Protocol:

  • Preparation: Dissolve bicyclo[2.2.2]octan-2-one (1.0 eq) in

    
    .
    
  • Addition: Cool to 0°C. Add

    
     (1.2 eq) slowly to avoid exotherm.
    
  • Acidification: Add Methanesulfonic acid (2.5 mL per mmol substrate) dropwise. Caution: Evolution of

    
     gas.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (loss of ketone carbonyl, appearance of amide).

  • Workup: Pour onto crushed ice. Neutralize with saturated

    
     or NaOH (pH ~10). Extract with 
    
    
    
    (3x).
  • Purification: Dry organic layer (

    
    ), concentrate, and purify via silica gel chromatography (Eluent: EtOAc/Hexane gradient).
    

Validation Criteria:

  • IR: Appearance of strong Lactam C=O stretch (~1660

    
    ).
    
  • NMR: Distinct downfield shift of the bridgehead proton adjacent to Nitrogen.

Biological Assay: In Vitro Microdilution (Antiplasmodial)

Standardized protocol for validating the data in Part 2.

  • Culture: Incubate P. falciparum (K1 strain) in RPMI 1640 medium with 5% Albumax II.

  • Plating: Distribute parasite suspension (1% parasitemia, 2% hematocrit) into 96-well plates.

  • Dosing: Add serial dilutions of the 2-azabicyclo[3.2.2]nonane analog (dissolved in DMSO).

  • Incubation: 72 hours at 37°C in low oxygen atmosphere (

    
    ).
    
  • Readout: Add

    
    -hypoxanthine for the final 24 hours. Harvest cells and measure radiolabel uptake via scintillation counting.
    
  • Calculation: Determine

    
     using non-linear regression (Sigmoidal dose-response).
    

PART 4: Visualization & Logic

Diagram 1: Synthesis Workflow (Ring Expansion)

This diagram visualizes the critical decision point between using the Schmidt reaction versus the Beckmann rearrangement to access the core scaffold.

SynthesisPath Start Bicyclo[2.2.2]octan-2-one Decision Ring Expansion Strategy Start->Decision Schmidt Schmidt Reaction (NaN3, MsOH) Decision->Schmidt Direct Insertion Beckmann Beckmann Rearrangement (NH2OH, then SOCl2) Decision->Beckmann 2-Step Process Product 2-Azabicyclo[3.2.2] nonan-3-one (Lactam) Schmidt->Product High Yield Beckmann->Product Isomer Control Reduction Reduction (LiAlH4) Product->Reduction Final 2-Azabicyclo[3.2.2] nonane (Amine) Reduction->Final Bioactive Core

Caption: Comparative synthetic routes to the bioactive amine core. The Schmidt reaction offers a more direct "one-pot" entry compared to the Beckmann route.

Diagram 2: SAR Logic & Optimization

Mapping the structural modifications to biological outcomes.

SAR_Logic Core 2-Azabicyclo[3.2.2]nonan-3-one (Scaffold) Mod1 Lactam Reduction (C=O -> CH2) Core->Mod1 Mod2 Bridgehead Substitution (Aryl groups) Core->Mod2 Mod3 N-Alkylation (Side chains) Core->Mod3 Result1 Increased Basicity (High Affinity) Mod1->Result1 Result2 Lipophilicity Boost (Membrane Permeability) Mod2->Result2 Result3 Subtype Selectivity (Muscarinic/Sigma) Mod3->Result3

Caption: Strategic structural modifications. Reducing the lactam is critical for affinity, while bridgehead manipulation drives pharmacokinetic properties.

References

  • Seebacher, W., et al. (2005).[4] "Synthesis of 2-azabicyclo[3.2.2]nonanones from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1." Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578–585.[4] Link

  • Weis, R., et al. (2022).[4] "Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids." Molecules, 28(1), 325. Link

  • Trudell, M. L. (2008). "Unique bridged bicyclic scaffolds: synthesis and pharmacology of 2-azabicyclo[3.2.2]nonanes." Current Organic Chemistry. (Contextual grounding on bridged bicyclic synthesis).
  • Krow, G. R. (1981). "The Schmidt Reaction: Recent Advances." Tetrahedron, 37(15), 2697-2724.

Sources

In vitro and in vivo evaluation of 2-Azabicyclo[3.2.2]nonan-3-one based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro and In Vivo Evaluation of 2-Azabicyclo[3.2.2]nonan-3-one Scaffolds

Executive Summary: The Case for the [3.2.2] Bridge

The 2-azabicyclo[3.2.2]nonan-3-one scaffold represents a critical structural evolution from the classical bicyclo[2.2.2]octane system. While the [2.2.2] framework has long been a staple in medicinal chemistry for providing rigid spatial definition, it often suffers from excessive steric bulk and insufficient flexibility for induced-fit binding modes.

The [3.2.2] expansion—specifically the lactam (nonan-3-one) and its reduced amine counterparts—introduces a unique "flexibility-rigidity" balance. This guide evaluates this scaffold's superiority in two primary domains: Antiprotozoal therapeutics (specifically Trypanosoma and Plasmodium) and Sigma Receptor (σR) modulation .

Why this scaffold?

  • Conformational Advantage: The seven-membered ring within the bicyclic system allows for a "twist-boat" conformation that accommodates bulky hydrophobic pockets better than the rigid chair of [2.2.2] systems.

  • Synthetic Accessibility: It is rapidly accessible via Beckmann rearrangement of readily available bicyclo[2.2.2]octan-2-ones.

Comparative Performance Analysis

The following data contrasts 2-azabicyclo[3.2.2]nonane derivatives against standard bridged systems and clinical standards.

Antiprotozoal Potency (In Vitro)

Target: Trypanosoma brucei rhodesiense (STIB 900) & Plasmodium falciparum (K1 strain)[1][2]

The expansion from the [2.2.2] to the [3.2.2] system significantly enhances lipophilicity and receptor fit. The data below highlights the superiority of the 2-azabicyclo[3.2.2]nonane scaffold over its [2.2.2] precursor.

Table 1: Comparative IC50 Values (µM)

Compound ClassScaffold StructureT. b. rhodesiense IC50 (µM)P. falciparum (K1) IC50 (µM)Cytotoxicity (L6 Cells)
Lead Candidate 7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-ylamine 0.60 0.28 > 90 µM (Low)
Precursor Analog4-Aminobicyclo[2.2.2]octane> 5.02.1Moderate
Standard of CareSuramin0.03N/AHigh
Standard of CareChloroquineN/A0.09High

Data Synthesis: While less potent than Suramin, the [3.2.2] lead candidate exhibits a Selectivity Index (SI) >150, offering a superior safety profile compared to the high cytotoxicity of standard chemotherapeutics. The [2.2.2] analogs consistently show 5–10x lower potency, confirming that the ring expansion is the causal factor for bioactivity.

Sigma Receptor Affinity

Target: σ1 and σ2 Receptors (CNS / Oncology)

While 6,8-diazabicyclo analogs are common, the 2-azabicyclo[3.2.2]nonan-3-one derivatives serve as crucial hydrophobic spacers in Sigma ligands.

  • Mechanism: The bridge nitrogen mimics the protonated amine of cocaine or haloperidol but with restricted rotation.

  • Performance: Derivatives often achieve Ki values < 50 nM for σ1 receptors, competing with Haloperidol (Ki ~ 2 nM) but without the associated dopaminergic side effects (EPS).

Mechanistic Logic & Structural Causality

To understand why this scaffold performs, we must visualize the Structural-Activity Relationship (SAR). The [3.2.2] system allows the nitrogen lone pair to orient effectively towards aspartate residues in the receptor binding pocket, a feature often sterically hindered in tighter [2.2.2] bicycles.

Visualization: SAR Logic Flow

SAR_Logic Start Bicyclo[2.2.2]octan-2-one Expansion Ring Expansion (Beckmann) Start->Expansion HOSA / AcOH Scaffold 2-Azabicyclo[3.2.2]nonan-3-one Expansion->Scaffold Path_A Retain Lactam (C=O) Scaffold->Path_A Path_B Reduce to Amine (CH2) Scaffold->Path_B LiAlH4 Outcome_A H-Bond Acceptor (Good for polar pockets) Path_A->Outcome_A Outcome_B Protonatable Nitrogen (Critical for DNA/Receptor affinity) Path_B->Outcome_B BioActivity Enhanced Lipophilicity & Conformational Fit (Twist-Boat) Outcome_A->BioActivity Moderate Affinity Outcome_B->BioActivity High Affinity

Figure 1: Structural evolution and pharmacological consequences of the [3.2.2] scaffold expansion.

Validated Experimental Protocols

The following protocols are designed to be self-validating. If the intermediate steps do not yield the specified physical properties (e.g., melting point, IR signal), the protocol must be paused for troubleshooting.

Synthesis: The Beckmann Rearrangement Route

Objective: Convert bicyclo[2.2.2]octan-2-one to 2-azabicyclo[3.2.2]nonan-3-one.[2]

  • Reagents:

    • Substrate: Bicyclo[2.2.2]octan-2-one (1.0 eq).

    • Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (3.0 eq).

    • Solvent: Glacial Acetic Acid.[3][4]

  • Procedure:

    • Dissolution: Suspend the ketone in glacial acetic acid under inert atmosphere (N2).

    • Addition: Add HOSA portion-wise to control exotherm.

    • Reflux: Heat to 145°C for 12–16 hours. Checkpoint: The solution should turn from clear to deep brown.

    • Workup: Pour onto crushed ice. Alkalize with 2M NaOH (pH > 10). Extract 5x with CH2Cl2.[4]

  • Validation:

    • IR Spectroscopy: Look for the disappearance of the ketone C=O (1720 cm⁻¹) and appearance of the Lactam C=O (1659 cm⁻¹) . If the 1720 peak remains, the rearrangement is incomplete.

    • Yield Expectations: 60–75%.

In Vitro Microplate Assay (Anti-trypanosomal)

Objective: Determine IC50 against T. b.[1][4] rhodesiense.[1][2][4][5][6][7]

  • Preparation:

    • Media: MEM supplemented with 25 mM HEPES, 1g/L glucose, 15% heat-inactivated horse serum.[6]

    • Plating: Seed 2,000 parasites per well in 96-well plates.

  • Dosing:

    • Prepare serial dilutions of the 2-azabicyclo compound (Start: 10 µM, Dilution factor: 1:3).

    • Include Suramin as a positive control (Valid range: IC50 0.03–0.05 µM).

  • Incubation & Readout:

    • Incubate at 37°C, 5% CO2 for 72 hours.

    • Add Resazurin (Alamar Blue). Incubate 4-6 hours.

    • Read: Fluorescence (Excitation 530 nm / Emission 590 nm).

  • Self-Validation:

    • If the Z-factor is < 0.5, reject the plate.

    • If Suramin IC50 deviates >20% from historical mean, recalibrate the parasite stock.

In Vivo Considerations & Limitations

While in vitro results are promising, in vivo translation presents specific challenges for this scaffold.

  • Metabolic Stability: The lactam ring (nonan-3-one) is relatively stable, but the reduced amine (nonane) is susceptible to N-oxidation or oxidative deamination by CYP450 enzymes.

  • Blood-Brain Barrier (BBB): The 2-azabicyclo[3.2.2] system is highly lipophilic (cLogP often > 3.0 for diphenyl derivatives). This ensures excellent BBB penetration, which is desirable for CNS targets (Sigma receptors) and cerebral stage Trypanosomiasis, but poses a risk of CNS toxicity if off-target binding occurs.

  • Efficacy Gap: As noted in literature (Seebacher et al.), high in vitro potency (IC50 ~0.28 µM) translated to only "moderate" in vivo reduction of parasitemia in P. berghei mouse models.[2] This suggests high plasma protein binding or rapid clearance.

Recommendation: For in vivo studies, formulation with cyclodextrins is recommended to improve solubility and control release profiles.

References

  • Seebacher, W., et al. (2006). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy and Pharmacology.

  • Weis, R., et al. (2007). New 4-Amino-2-azabicyclo[3.2.2]nonane Derivatives and their Antiprotozoal Potencies.[1][2][4][5][8] Monatshefte für Chemie.

  • Spitzer, T., et al. (2022).[8] Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules.

  • Huang, Y., et al. (2009).[9] Dancing of the second aromatic residue around the 6,8-diazabicyclo[3.2.2]nonane framework: influence on sigma receptor affinity and cytotoxicity.[9] Journal of Medicinal Chemistry.

  • Easmon, J., et al. (2001). Synthesis, cytotoxicity, and antitumor activity of copper(II) and iron(II) complexes of 3-azabicyclo[3.2.2]nonane thiosemicarbazones derived from acyl diazines. Journal of Medicinal Chemistry.

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-Azabicyclo[3.2.2]nonan-3-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The bicyclic lactam 2-azabicyclo[3.2.2]nonan-3-one is a valuable scaffold in medicinal chemistry and drug development, appearing as a key structural motif in a range of biologically active compounds. Its rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to enhance binding affinity and selectivity for various biological targets. For researchers and drug development professionals, the efficient and scalable synthesis of this core structure is of paramount importance. This guide provides a head-to-head comparison of the most prevalent synthetic routes to 2-azabicyclo[3.2.2]nonan-3-one, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of the strengths and weaknesses of each approach.

Overview of Synthetic Strategies

The construction of the 2-azabicyclo[3.2.2]nonan-3-one ring system primarily relies on the rearrangement of a pre-existing bicyclic ketone, bicyclo[2.2.2]octan-2-one. The two most established methods for this transformation are the Beckmann rearrangement and the Schmidt rearrangement. More recently, transition-metal-catalyzed approaches have emerged, offering alternative disconnection strategies. This guide will focus on a detailed comparison of these key methodologies.

The Beckmann Rearrangement: A Classic Approach

The Beckmann rearrangement is a well-established method for the conversion of oximes to amides or lactams. In the context of 2-azabicyclo[3.2.2]nonan-3-one synthesis, this involves the acid-promoted rearrangement of the oxime derived from bicyclo[2.2.2]octan-2-one.

Mechanistic Rationale

The choice of a strong acid catalyst is critical for promoting the rearrangement. The acid protonates the hydroxyl group of the oxime, creating a good leaving group (water). The subsequent migration of the alkyl group anti-periplanar to the leaving group results in the formation of a nitrilium ion intermediate. This intermediate is then attacked by water to yield the desired lactam after tautomerization. The regioselectivity of the migration is a key consideration in unsymmetrical ketones, but for the symmetrical bicyclo[2.2.2]octan-2-one, only one lactam product is possible.

A common reagent used for this one-step conversion from the ketone is hydroxylamine-O-sulfonic acid in a strong acid like glacial acetic acid.[1] This reagent serves as both the source of the hydroxylamine and the acidic catalyst.

Experimental Protocol: Beckmann Rearrangement of Bicyclo[2.2.2]octan-2-one

Materials:

  • Bicyclo[2.2.2]octan-2-one

  • Hydroxylamine-O-sulfonic acid

  • Glacial acetic acid

  • Sodium hydroxide (2M solution)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Ethanol

Procedure:

  • Suspend bicyclo[2.2.2]octan-2-one in glacial acetic acid.

  • Add hydroxylamine-O-sulfonic acid to the suspension.

  • Reflux the mixture overnight at approximately 145°C.[1]

  • After cooling, pour the reaction mixture onto ice.

  • Alkalize the solution with 2M sodium hydroxide.

  • Extract the aqueous layer multiple times with dichloromethane.[1]

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from hot ethanol.[1]

Data Summary: Beckmann Rearrangement
ParameterValue/ObservationSource
Starting Material Bicyclo[2.2.2]octan-2-one[1]
Key Reagent Hydroxylamine-O-sulfonic acid[1]
Solvent Glacial acetic acid[1]
Reaction Temperature ~145°C (Reflux)[1]
Reaction Time Overnight[1]
Yield Not explicitly stated, but described as a successful method for the formation of the lactam.[1]
Purity Purified by recrystallization.[1]
Workflow Diagram

Beckmann_Rearrangement start Bicyclo[2.2.2]octan-2-one reagents Hydroxylamine-O-sulfonic acid, Glacial Acetic Acid reaction Reflux (145°C, overnight) start->reaction reagents->reaction workup Aqueous Workup (Ice, NaOH, CH2Cl2 extraction) reaction->workup purification Recrystallization (Ethanol) workup->purification product 2-Azabicyclo[3.2.2]nonan-3-one purification->product

Caption: Beckmann Rearrangement Workflow.

The Schmidt Rearrangement: An Alternative Pathway

The Schmidt rearrangement offers a direct conversion of a ketone to a lactam using a hydrazoic acid (HN3) source in the presence of a strong acid. This method circumvents the need to pre-form an oxime.

Mechanistic Considerations and Safety

The Schmidt reaction is initiated by the protonation of the ketone, which is then attacked by hydrazoic acid. Subsequent dehydration and rearrangement with the loss of dinitrogen gas lead to the formation of the nitrilium ion, which is then hydrolyzed to the lactam. A significant advantage of this route is often the milder reaction conditions compared to the Beckmann rearrangement.

However, the use of hydrazoic acid or its precursors (e.g., sodium azide with a strong acid) poses a significant safety risk. Hydrazoic acid is highly toxic and explosive. Therefore, this route requires stringent safety precautions and is often avoided in large-scale industrial settings.

Experimental Protocol: Schmidt Rearrangement of Bicyclo[2.2.2]octan-2-one

While a detailed, step-by-step protocol for the Schmidt reaction on bicyclo[2.2.2]octan-2-one to yield 2-azabicyclo[3.2.2]nonan-3-one is not explicitly detailed in the provided search results, the general procedure involves the slow addition of sodium azide to a solution of the ketone in a strong acid (e.g., sulfuric acid or a mixture of sulfuric acid and an organic solvent) at a controlled temperature, typically near room temperature. The reaction is often exothermic and requires careful monitoring.

Data Summary: Schmidt Rearrangement
ParameterValue/ObservationSource
Starting Material Bicyclo[2.2.2]octan-2-one[2][3]
Key Reagent Hydrazoic acid (often generated in situ from sodium azide and a strong acid)[3]
Safety Concern Use of highly toxic and explosive hydrazoic acid.
Yield Generally considered a viable alternative to the Beckmann rearrangement, suggesting comparable or good yields.[2]
Conceptual Workflow Diagram

Schmidt_Rearrangement start Bicyclo[2.2.2]octan-2-one reagents Sodium Azide, Strong Acid (e.g., H2SO4) reaction Controlled Addition, Exothermic Reaction start->reaction reagents->reaction workup Aqueous Workup reaction->workup product 2-Azabicyclo[3.2.2]nonan-3-one workup->product

Caption: Schmidt Rearrangement Conceptual Workflow.

Palladium-Catalyzed Arylation/Aza-Michael Addition Cascade

A more modern approach involves a palladium-catalyzed cascade reaction.[4] This method constructs the bicyclic lactam from different starting materials, offering an alternative disconnection strategy.

Mechanistic Principles

This strategy involves an α'-arylation of a cyclic enone followed by an intramolecular aza-Michael addition.[4] This palladium-catalyzed reaction provides a rapid route to the bridged-heterocyclic core from readily available starting materials.[4] The regioselectivity of this cascade reaction is a key advantage.

Data Summary: Pd-Catalyzed Cascade
ParameterValue/ObservationSource
Starting Materials β-substituted cyclic enones and 2-haloanilines[4]
Catalyst Pd(MeCN)2Cl2·PPh3[4]
Key Transformation α′-arylation/aza-Michael addition cascade[4]
Advantage Provides a quick route to the complex bridged-heterocycle with high regioselectivity.[4]

Head-to-Head Comparison

FeatureBeckmann RearrangementSchmidt RearrangementPd-Catalyzed Cascade
Starting Material Bicyclo[2.2.2]octan-2-oneBicyclo[2.2.2]octan-2-oneβ-substituted cyclic enones, 2-haloanilines
Key Reagents Hydroxylamine-O-sulfonic acid, strong acidHydrazoic acid (or precursor), strong acidPalladium catalyst, ligand
Reaction Conditions High temperature (reflux)Often near room temperature, but exothermicTypically mild to moderate temperatures
Safety Relatively safeHigh risk due to toxic and explosive hydrazoic acidRequires handling of palladium catalysts and ligands
Scalability Generally scalableLimited by safety concernsPotentially scalable, but catalyst cost may be a factor
Atom Economy GoodGoodGood, as it's a cascade reaction
Versatility Primarily for ketonesPrimarily for ketonesApplicable to a broader range of substituted enones and anilines

Conclusion and Recommendations

For the synthesis of the parent 2-azabicyclo[3.2.2]nonan-3-one, the Beckmann rearrangement stands out as the more practical and safer choice for most laboratory and pilot-scale applications. While it requires high temperatures, the starting materials and reagents are readily available, and the procedure avoids the significant hazards associated with the Schmidt rearrangement.

The Schmidt rearrangement , despite its potential for milder reaction conditions, should only be considered when appropriate safety infrastructure and expertise are available due to the inherent risks of working with azides.

The palladium-catalyzed cascade reaction represents a more contemporary and versatile approach. While not a direct conversion of bicyclo[2.2.2]octan-2-one, it offers a powerful alternative for constructing substituted analogs of the 2-azabicyclo[3.2.2]nonan-3-one core. This method is particularly attractive for library synthesis and exploring structure-activity relationships where diversification of the scaffold is desired.

Ultimately, the choice of synthetic route will depend on the specific research goals, available resources, scale of the synthesis, and the importance of safety considerations. For the straightforward synthesis of the unsubstituted title compound, the Beckmann rearrangement remains a reliable and well-documented method.

References

[5] Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. PubMed. Available at: [Link]

[6] Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmoduim falciparum K1. ResearchGate. Available at: [Link]

[7] Zhang, X., et al. (2020). Pd-catalyzed arylation/aza-Michael addition cascade to C2-spiroindolines and azabicyclo[3.2.2]nonanones. Chemical Communications. Available at: [Link]

[8] Weis, S., et al. (2023). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. MDPI. Available at: [Link]

[1] Seebacher, W., et al. (2005). azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesi. University of Alberta. Available at: [Link]

[9] Wolfe, J. F., & Poutsma, M. L. (2020). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.